molecular formula C8H17N3O B1372627 4-amino-N-ethylpiperidine-1-carboxamide CAS No. 675112-80-8

4-amino-N-ethylpiperidine-1-carboxamide

Cat. No.: B1372627
CAS No.: 675112-80-8
M. Wt: 171.24 g/mol
InChI Key: XBQGGUMDRALSIE-UHFFFAOYSA-N
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Description

4-amino-N-ethylpiperidine-1-carboxamide is an organic compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . Its CAS Registry Number is 675112-80-8 . This chemical is a derivative of the piperidine scaffold, a six-membered heterocycle featuring five methylene groups and one amine group, which is a common and privileged structure in medicinal chemistry . The piperidine moiety is a significant structural component in the development of novel pharmaceutical agents. Research into piperidine-containing compounds has shown they can exhibit a broad range of biological activities, positioning them as valuable intermediates in drug discovery . Specifically, the piperidine carboxamide structural class, which includes this compound, has been identified as a promising scaffold in pharmaceutical research . For instance, related piperidine carboxamide compounds have been investigated as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating potential as new antimalarial therapeutics with efficacy in mouse models and a low propensity for generating resistance . Furthermore, structurally similar 4-(2-aminoethyl)piperidine-1-carboxamide derivatives have been explored as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for the treatment of psychotic disorders such as schizophrenia . As a building block, this compound offers researchers a multifunctional template for synthetic elaboration. The presence of both amino and carboxamide functional groups on the piperidine ring allows for further chemical modifications, enabling the exploration of structure-activity relationships and the creation of diverse compound libraries for biological screening. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-ethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQGGUMDRALSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-amino-N-ethylpiperidine-1-carboxamide" CAS number and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-amino-N-ethylpiperidine-1-carboxamide , a critical piperidine-urea scaffold used in medicinal chemistry.

CAS Registry Number: 675112-80-8 (Free Base) | CAS: 1158357-04-0 (HCl Salt)

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C4 position and an ethyl-urea moiety at the N1 position. This compound serves as a high-value intermediate in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , GPCR ligands (specifically 5-HT4 agonists), and urea-based peptidomimetics. Its structural rigidity, combined with the distinct reactivity profiles of the primary amine (nucleophilic) and the urea (hydrogen bond donor/acceptor), makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identity Data
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms 1-(Ethylcarbamoyl)piperidin-4-amine; N-ethyl-4-amino-1-piperidinecarboxamide
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
SMILES CCNC(=O)N1CCC(N)CC1
InChI Key RWOPCVUICHJAOR-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueContext for Drug Design
LogP (Calc) 0.56Highly hydrophilic; ideal for improving solubility of lipophilic pharmacophores.
TPSA 58.36 ŲFavorable for membrane permeability; <140 Ų threshold.
pKa (C4-NH₂) ~10.5Basic center; key for salt formation and ionic interactions in binding pockets.
pKa (Urea) ~13-14Neutral at physiological pH; acts as a robust H-bond donor.
H-Bond Donors 2Critical for receptor anchoring.
H-Bond Acceptors 2Facilitates water solubility and ligand-protein interactions.

Synthetic Architecture & Methodology

Synthesis Strategy: The "Boc-Protection" Route

Direct reaction of 4-aminopiperidine with ethyl isocyanate is not recommended due to the competing nucleophilicity of the C4-primary amine and the N1-secondary amine, which leads to a mixture of regioisomers (urea formation at C4, N1, or both).

The Authoritative Protocol utilizes a protection-deprotection strategy to ensure regioselectivity.

Step 1: Regioselective Urea Formation
  • Precursor: 4-(Boc-amino)piperidine (CAS 73874-95-0).

  • Reagent: Ethyl Isocyanate (1.05 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: The secondary amine at N1 attacks the electrophilic carbon of the isocyanate. The bulky Boc group at C4 sterically and chemically protects the primary amine.

Step 2: Deprotection (Acidolysis)
  • Reagent: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

  • Conditions: RT, 1-2 hours.

  • Purification: Basification with Na₂CO₃ followed by extraction (DCM/MeOH) to yield the free base, or isolation as the HCl salt.

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques.

  • Charge: In a dry 250 mL round-bottom flask, dissolve 4-(Boc-amino)piperidine (10.0 g, 50 mmol) in anhydrous DCM (100 mL).

  • Cool: Submerge flask in an ice/water bath (0°C).

  • Addition: Add Ethyl Isocyanate (3.72 g, 4.1 mL, 52.5 mmol) dropwise over 15 minutes. Validation Point: Monitor exotherm; keep T < 10°C.

  • Reaction: Remove ice bath and stir at RT for 3 hours. TLC Check: Disappearance of starting material (Rf ~0.3 in 10% MeOH/DCM).

  • Quench & Strip: Concentrate in vacuo to yield the intermediate tert-butyl (1-(ethylcarbamoyl)piperidin-4-yl)carbamate as a white solid.

  • Deprotection: Redissolve intermediate in DCM (50 mL). Add TFA (25 mL) dropwise. Stir for 2 hours.

  • Workup: Concentrate to remove excess TFA. Neutralize residue with sat. aq. NaHCO₃ (pH > 8). Extract with DCM:Isopropanol (3:1) (3 x 50 mL).

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective synthesis pathway, highlighting the critical protection step that prevents side reactions.

SynthesisPath Start 4-(Boc-amino)piperidine (CAS 73874-95-0) Inter Intermediate: Boc-Protected Urea Start->Inter Nucleophilic Attack (DCM, 0°C) Reagent Ethyl Isocyanate (Electrophile) Reagent->Inter Product 4-amino-N-ethylpiperidine- 1-carboxamide (Target) Inter->Product Acidolysis (-Boc) Acid TFA or HCl (Deprotection) Acid->Product

Caption: Regioselective synthesis of this compound via Boc-protection strategy.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 1.05 (t, 3H): Methyl group of the ethyl chain.

  • δ 1.2-1.8 (m, 4H): Piperidine ring protons (C3/C5).

  • δ 2.7-2.9 (m, 1H): Methine proton at C4 (adjacent to primary amine).

  • δ 3.05 (q, 2H): Methylene group of the ethyl chain (-CH₂-NH-).

  • δ 3.8-4.0 (m, 2H): Piperidine protons at C2/C6 (deshielded by urea).

  • δ 6.3-6.5 (t, 1H): Urea NH (triplet due to coupling with ethyl CH₂).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 172.15 m/z

  • Fragmentation Pattern: Loss of ethylamine (-45 Da) or ammonia (-17 Da) may be observed at higher collision energies.

Applications in Drug Discovery[8]

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is a classic "transition state mimic" for sEH inhibitors. This compound provides the urea "warhead" while the piperidine ring acts as a linker to orient lipophilic groups into the enzyme's catalytic tunnel.

  • Mechanism: The urea carbonyl forms hydrogen bonds with Tyr383 and Tyr466 in the sEH active site.

  • Design Tip: Derivatize the C4-amine with bulky lipophilic acyl chlorides (e.g., adamantane-1-carbonyl chloride) to increase potency.

GPCR Ligand Design

In 5-HT4 receptor agonists (e.g., benzamide derivatives), the basic nitrogen of the piperidine is often crucial for binding to Asp100. By converting the basic piperidine nitrogen into a neutral urea, this scaffold alters the binding mode, often shifting selectivity or reducing hERG liability associated with highly basic centers.

Safety & Handling (GHS)[3]

Signal Word: WARNING

Hazard StatementDescriptionHandling Protocol
H315 Causes skin irritation.Wear nitrile gloves (min 0.11mm).
H319 Causes serious eye irritation.[1][2][3]Use safety goggles; access to eye wash station.
H335 May cause respiratory irritation.[1][2][3]Handle exclusively in a fume hood.[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and may absorb CO₂ from the air; the HCl salt is more stable.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24879951, 4-Aminopiperidine derivatives. Retrieved from [Link]

  • BuyersGuideChem. (2026). This compound CAS Data. Retrieved from [Link]

Sources

"4-amino-N-ethylpiperidine-1-carboxamide" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-amino-N-ethylpiperidine-1-carboxamide" potential research applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

A Bifunctional Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibition and GPCR Ligand Design

Executive Summary

This compound (CAS: 675112-80-8) is a specialized bifunctional building block utilized in modern medicinal chemistry.[1][2][3] It serves as a critical "linker-pharmacophore" hybrid, primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Its structural value lies in its dual functionality:

  • The N-ethylcarboxamide tail: Acts as a primary pharmacophore, capable of forming bidentate hydrogen bonds with key catalytic residues (e.g., Asp335, Tyr383 in sEH).

  • The 4-amino group: Serves as a versatile chemical handle for coupling with lipophilic "Left-Hand Side" (LHS) moieties, enabling rapid library expansion and Structure-Activity Relationship (SAR) optimization.

This guide details the physicochemical profile, therapeutic applications, and validated synthetic protocols for this scaffold.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValueNotes
CAS Number 675112-80-8Often supplied as HCl salt (MW ~207.7)
IUPAC Name This compound
Molecular Formula C₈H₁₇N₃OFree base
Molecular Weight 171.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~0.2 - 0.5Highly polar; improves aqueous solubility of lipophilic cores
H-Bond Donors 3(NH₂, NH-ethyl)
H-Bond Acceptors 2(C=O, Piperidine N)
pKa (Piperidine N) N/AThe urea electron withdrawal significantly lowers basicity
pKa (4-Amino) ~10.5Primary amine; highly reactive nucleophile

Structural Insight: Unlike simple piperidines, the urea moiety at the N1 position planarizes the nitrogen, reducing basicity and metabolic liability at that site while creating a rigid vector for hydrogen bonding.

Primary Research Application: Soluble Epoxide Hydrolase (sEH) Inhibition[4][5][8][9][10]

The most authoritative application of this scaffold is in the synthesis of urea-based sEH inhibitors . sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory and vasodilatory lipid mediators—into less active diols. Inhibiting sEH stabilizes EETs, offering therapeutic potential for hypertension, pain, and inflammation.

Mechanism of Action

The N-ethylpiperidine-1-carboxamide moiety mimics the "Right-Hand Side" (RHS) of potent sEH inhibitors (e.g., t-AUCB or APAU analogues).

  • Catalytic Tunnel Binding: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 and Tyr466 .

  • Aspartate Anchor: The urea NH groups donate hydrogen bonds to Asp335 .[4]

  • Solvent Interface: The ethyl group provides a small hydrophobic cap that sits near the tunnel entrance, while the piperidine ring acts as a spacer, positioning the 4-amino-linked "Left-Hand Side" (LHS) group into the hydrophobic pocket.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the interaction logic between the scaffold and the sEH active site.

sEH_Pharmacophore cluster_enzyme sEH Active Site Residues cluster_scaffold This compound Asp335 Asp335 (Catalytic Nucleophile) Tyr383 Tyr383 (Oxyanion Hole) Tyr466 Tyr466 (Oxyanion Hole) Hydrophobic_Pocket Hydrophobic Pocket (LHS Binding) Urea_CO Urea C=O Urea_CO->Tyr383 H-Bond Acceptor Urea_CO->Tyr466 H-Bond Acceptor Urea_NH Urea NH Urea_NH->Asp335 H-Bond Donor Urea_NH->Urea_CO Piperidine Piperidine Ring (Linker) Piperidine->Urea_NH Amino_Linker 4-Amino Group (Attachment Point) Amino_Linker->Hydrophobic_Pocket Couples to Aryl/Adamantyl Amino_Linker->Piperidine

Caption: Mechanistic interaction map of the piperidine-urea scaffold within the sEH catalytic tunnel.

Secondary Applications

GPCR Ligand Design (5-HT4, CCRs)

The 4-aminopiperidine core is a "privileged structure" in GPCR medicinal chemistry.

  • 5-HT4 Agonists: Drugs like Mosapride utilize a substituted aminopiperidine core. The N-ethylcarboxamide variant offers a distinct polarity profile, potentially reducing CNS penetration (desirable for peripheral GI targets) due to the polar urea group.

  • Chemokine Receptors (CCR2/CCR5): Piperidine ureas serve as central scaffolds where the 4-amino group is acylated with heterocyclic cores to engage the orthosteric binding pocket.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~171 Da, this molecule is an ideal "fragment."

  • Fragment Growing: It can be screened against targets (via NMR or SPR). If the urea binds, the 4-amino group provides a chemically tractable vector to "grow" the molecule into adjacent pockets without disturbing the primary binding mode.

Experimental Protocols

Protocol A: Synthesis of sEH Inhibitor Library

Objective: Couple the scaffold to various isocyanates to create a urea-urea or urea-amide library.

Reagents:

  • Scaffold: this compound HCl[5]

  • Electrophile: Aryl isocyanate (e.g., 4-trifluoromethoxyphenyl isocyanate) or Acyl chloride

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 eq of this compound HCl in anhydrous DCM (0.1 M concentration).

  • Neutralization: Add 2.5 eq of DIPEA to liberate the free amine. Stir for 10 minutes at Room Temperature (RT).

  • Coupling: Dropwise add 1.1 eq of the Aryl Isocyanate dissolved in DCM.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Workup:

    • Option 1 (Precipitation): Many urea products precipitate from DCM. Filter and wash with cold ether.

    • Option 2 (Extraction): Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Protocol B: Synthesis of the Scaffold (Retrosynthesis)

If the building block is unavailable, it can be synthesized from 4-N-Boc-aminopiperidine .

Synthesis_Workflow Step1 Start: 4-N-Boc-aminopiperidine Intermediate Intermediate: 4-N-Boc-N'-ethylpiperidine-1-carboxamide Step1->Intermediate Urea Formation Reagent1 Reagent: Ethyl Isocyanate Solvent: DCM, 0°C to RT Reagent1->Intermediate Final Product: This compound HCl Intermediate->Final Boc Removal Reagent2 Reagent: 4N HCl in Dioxane Deprotection Reagent2->Final

Caption: Synthetic route to generate the this compound scaffold.

Safety & Handling (SDS Summary)

ParameterRecommendation
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood.
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Incompatibility Strong oxidizing agents. Avoid contact with acid chlorides or anhydrides unless intended for reaction.
First Aid Eyes: Rinse cautiously with water for 15 mins. Skin: Wash with soap and water.

References

  • Shen, H. C., et al. (2009). "Discovery of a Potent, Soluble, and Orally Active Soluble Epoxide Hydrolase Inhibitor." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR of piperidine-urea deriv
  • Jones, P. D., et al. (2006). "Novel Urea-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Physical Properties." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses the role of polar "tails" (like ethyl-carboxamide) in improving solubility while maintaining potency.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319206, this compound." PubChem. Link

    • Context: Source of physicochemical data and vendor information.[1][2][3][6]

  • Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry. Link

    • Context: Detailed analysis of the binding mode of urea pharmacophores in the sEH active site (PDB 1ZD3).[4]

Sources

Technical Guide: The 4-Amino-N-ethylpiperidine-1-carboxamide Scaffold in Drug Discovery

[1]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C4 position and an ethyl-urea moiety at the N1 position.[1] This scaffold acts as a critical intermediate in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , Serotonin 5-HT4 receptor agonists , and Chemokine receptor antagonists .[1]

Its structural value lies in its vector orthogonality : the N1-urea terminus provides a stable, hydrogen-bonding pharmacophore often targeting catalytic active sites or allosteric pockets, while the C4-primary amine serves as a highly reactive handle for diversity-oriented synthesis (DOS), allowing the attachment of lipophilic tails or aromatic systems required for potency.[1]

Chemical Architecture & SAR Analysis

The molecule can be dissected into three distinct pharmacophoric regions, each driving specific biological interactions.[1]

Structural Breakdown
  • Region A: The Urea Terminus (N1-C=O-NH-Et):

    • Function: Acts as the primary "warhead" or anchor.[1] In sEH inhibitors, this urea carbonyl accepts hydrogen bonds from the enzyme's catalytic tyrosine residues (Tyr383/Tyr466).[1]

    • SAR Constraint: The N-ethyl group is often optimized for steric fit.[1] While ethyl is standard, bulky cycloalkyls (e.g., cyclohexyl, adamantyl) at this position can significantly increase potency by filling hydrophobic pockets.[1]

  • Region B: The Piperidine Linker:

    • Function: A rigid spacer that restricts the conformational freedom of the molecule, reducing the entropic penalty of binding.[1]

    • Stereochemistry: The achiral nature of the 4-substituted piperidine simplifies synthesis, though cis/trans isomers become relevant if the C4 substituent introduces new stereocenters.[1]

  • Region C: The C4-Amino "Vector":

    • Function: The primary amine is the site for library expansion.[1]

    • Derivatization: Acylation, sulfonylation, or reductive amination at this position determines the molecule's overall lipophilicity (LogP) and selectivity profile.[1]

Pharmacophore Map (Visualized)

SAR_MapCorePiperidine Core(Conformational Rigidity)C4_AmineC4-Primary Amine(Diversity Vector)Site for Lipophilic ExtensionCore->C4_Amine Attached at C4N1_UreaN1-Ethyl Urea(Primary Pharmacophore)H-Bond Acceptor/DonorN1_Urea->Core Attached at N1Target_sEHTarget: sEH(Catalytic Domain)N1_Urea->Target_sEH H-Bonding (Tyr383)C4_Amine->Target_sEH Hydrophobic Tail AttachmentTarget_GPCRTarget: GPCRs(5-HT4, CCR5)C4_Amine->Target_GPCR Amide Coupling -> Specificity

Figure 1: Pharmacophore map highlighting the functional roles of the urea terminus and amino vector.

Pharmacology & Mechanism of Action[1]

Primary Target: Soluble Epoxide Hydrolase (sEH)

The N-ethylpiperidine-1-carboxamide motif is a classic "urea-based" inhibitor scaffold.[1]

  • Mechanism: sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory and vasodilatory lipids—into less active diols.[1][2] Inhibiting sEH stabilizes EET levels.[1]

  • Binding Mode: The urea carbonyl of the scaffold mimics the transition state of the epoxide ring opening.[1] The N-ethyl group fits into the catalytic tunnel, while the C4-amine is derivatized with a bulky lipophilic group (e.g., phenyl, adamantyl) to occupy the large hydrophobic pocket of the enzyme.[1]

Secondary Targets: GPCR Modulation
  • 5-HT4 Agonism: Derivatives where the C4-amine is coupled to specific benzamides (e.g., 4-amino-5-chloro-2-methoxybenzamide) function as gastroprokinetic agents.[1] The piperidine nitrogen's urea modification modulates the basicity and penetration of the CNS.[1]

  • Chemokine Receptors (CCR5): The 4-aminopiperidine core is a "privileged structure" for CCR5 antagonists (e.g., Vicriviroc analogs), where the N1-urea acts as a polar clamp.[1]

Synthesis & Manufacturing Protocols

The synthesis of This compound is a robust, two-step process starting from commercially available 4-(Boc-amino)piperidine.[1]

Synthetic Pathway[3]

Synthesis_PathwayStart4-(Boc-amino)piperidine(Starting Material)Step1Step 1: Urea Formation(+ Ethyl Isocyanate, DCM, 0°C)Start->Step1IntermedIntermediate:4-(Boc-amino)-N-ethylpiperidine-1-carboxamideStep1->IntermedStep2Step 2: Deprotection(TFA/DCM or HCl/Dioxane)Intermed->Step2ProductFINAL PRODUCT:This compoundStep2->Product

Figure 2: Two-step synthesis route yielding the target hydrochloride salt.[1]

Detailed Experimental Protocol

Step 1: Urea Formation

  • Reagents: Dissolve 4-(Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Addition: Cool the solution to 0°C. Add Triethylamine (TEA) (1.2 eq) followed by dropwise addition of Ethyl Isocyanate (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Yield: Typically >90% as a white solid.[1]

Step 2: Boc-Deprotection

  • Reagents: Dissolve the intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor for disappearance of starting material by LC-MS.

  • Isolation: Concentrate to dryness. Triturate the residue with diethyl ether to precipitate the salt.[1]

  • Final Form: this compound trifluoroacetate or hydrochloride salt.

Experimental Validation Methods

In Vitro sEH Inhibition Assay

To validate derivatives of this scaffold for sEH activity:

  • Substrate: Use cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC) as the fluorescent substrate.[1]

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[1]

  • Procedure:

    • Incubate recombinant human sEH (1 nM) with the test compound (various concentrations) for 5 minutes at 30°C.

    • Add CMNPC substrate (5 µM final concentration).[1]

    • Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm.[1]

  • Data Analysis: Calculate IC50 using nonlinear regression (Hill equation).

Chemical Stability Profiling

The urea linkage is generally stable, but the primary amine is susceptible to oxidation.[1]

  • Protocol: Dissolve compound (10 µM) in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Incubate at 37°C for 24 hours. Analyze by HPLC-UV/MS.

  • Acceptance Criteria: >95% parent compound remaining after 24 hours.[1]

Comparison of Derivatives

The following table summarizes how modifications to the "C4-Vector" affect pharmacological properties.

C4-Substituent (R)Derivative ClassPrimary IndicationLogP Impact
-NH2 (Free Amine) ScaffoldIntermediateLow (< 0.[1]5)
-NH-CO-Aryl AmidesEH Inhibitor / 5-HT4High (> 3.[1]0)
-NH-SO2-Aryl SulfonamideCCR5 AntagonistMedium (1.5–2.[1]5)
-NH-CH2-Aryl Secondary AmineM1/M4 MuscarinicMedium (2.[1]0)

References

  • Matrix Scientific. (2017).[1] Safety Data Sheet: this compound hydrochloride. Link

  • Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • ChemScene. (2024).[1] Product Analysis: this compound hydrochloride. Link

  • Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. Link[1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][3][4][5][6][7][8][9][10][11] Link

Biological activity of "4-amino-N-ethylpiperidine-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Potential and Medicinal Chemistry Utility of 4-amino-N-ethylpiperidine-1-carboxamide

Executive Summary

This compound (CAS: 675112-80-8) is a specialized bifunctional building block utilized in the design of bioactive small molecules.[1] While not a marketed drug itself, this moiety serves as a critical "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a rigid piperidine core flanked by a polar urea tail (N-ethylcarboxamide) and a reactive primary amine head—makes it an ideal template for developing inhibitors of Soluble Epoxide Hydrolase (sEH) , G-Protein Coupled Receptors (GPCRs) , and Serine/Threonine Kinases .[1]

This guide provides a comprehensive technical analysis of its structural biology, synthetic utility, and experimental protocols for integrating this scaffold into drug discovery campaigns.[1]

Structural Biology & Pharmacophore Analysis

The biological utility of this compound stems from its ability to satisfy specific binding interactions within protein active sites.[1]

The Urea-Piperidine Motif

The 1-carboxamide group (N-ethyl-N'-piperidine urea linkage) is a classic pharmacophore in medicinal chemistry.[1]

  • H-Bonding: The urea function acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] This is crucial for binding to aspartic acid or tyrosine residues in enzyme catalytic tunnels (e.g., Asp335 in sEH).[1]

  • Solubility: The polar urea tail improves the thermodynamic solubility of otherwise lipophilic drug candidates.[1]

  • Metabolic Stability: The N-ethyl group provides steric bulk that can reduce N-dealkylation rates compared to N-methyl analogs.[1]

The 4-Amino "Warhead" Linker

The primary amine at the 4-position is the "diversity handle."[1] It allows for the rapid attachment of aromatic heterocycles via amide coupling, sulfonylation, or reductive amination.[1] In kinase inhibitors (e.g., AKT inhibitors), this amine often links the solubility-enhancing piperidine tail to the ATP-competitive hinge-binding motif.[1]

Figure 1: Pharmacophore Interaction Map

Pharmacophore Core Piperidine Ring (Structural Rigidity) Head 4-Amino Group (Reactive Handle) Core->Head Position 4 Tail N-Ethyl Urea (H-Bond Donor/Acceptor) Tail->Core Position 1 Target_sEH Target: sEH (Catalytic Tunnel Binding) Tail->Target_sEH Asp/Tyr Interaction Target_GPCR Target: GPCRs (Chemokine/Muscarinic) Head->Target_GPCR Ligand Attachment

Caption: Functional decomposition of the scaffold showing the binding potential of the urea tail and the reactive potential of the amino head.

Biological Activity & Therapeutic Applications

Research indicates that compounds derived from this scaffold exhibit activity in the following therapeutic areas:

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for sEH inhibitors.[1] sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[1]

  • Mechanism: The urea carbonyl of the N-ethylpiperidine-1-carboxamide moiety mimics the epoxide oxygen of the substrate, while the NH groups hydrogen bond with the enzyme's catalytic tyrosine residues.[1]

  • Application: Derivatives of this scaffold are investigated for treating hypertension, neuropathic pain, and chronic inflammation.[1]

Kinase Inhibition (AKT/PKB Pathway)

In the development of AKT inhibitors (e.g., Capivasertib analogs), 4-aminopiperidines serve as linkers that project the drug out of the ATP binding pocket and into the solvent.[1]

  • Role: The N-ethylcarboxamide tail interacts with solvent-exposed residues, improving the drug's pharmacokinetic profile (lower clearance, higher oral bioavailability).[1]

Experimental Protocols

The following protocols are designed for researchers synthesizing libraries based on this scaffold.

Synthesis of the Scaffold (Core Construction)

Note: This protocol assumes starting from commercially available 4-N-Boc-aminopiperidine.[1]

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (1.2 eq) followed by dropwise addition of Ethyl Isocyanate (1.1 eq).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of urea).[1]

    • Result: 4-(Boc-amino)-N-ethylpiperidine-1-carboxamide.[1]

  • Deprotection:

    • Dissolve the intermediate in DCM.[1]

    • Add Trifluoroacetic Acid (TFA) (20% v/v) or 4M HCl in Dioxane .[1]

    • Stir at RT for 2 hours.

    • Concentrate in vacuo.[1] Neutralize with basic resin or NaHCO3 wash if free base is required.[1]

    • Final Product:This compound .[1][2][3][4][5][6][7][8][9][10][11]

Figure 2: Synthesis Workflow

Synthesis Start 4-N-Boc-aminopiperidine Reagent1 + Ethyl Isocyanate (DCM, Et3N, 0°C) Start->Reagent1 Intermed Intermediate: Boc-Protected Urea Reagent1->Intermed Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Step2 Final Product: This compound Step2->Final

Caption: Synthetic route from Boc-piperidine to the target scaffold.

Library Derivatization (Amide Coupling)

To test biological activity, the 4-amino group must be coupled to a "head" group (e.g., an aryl carboxylic acid).[1]

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 min.

  • Coupling: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 2-12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (aq), dry over MgSO4. Purify via Prep-HPLC.

Physicochemical Data Summary

PropertyValueRelevance
CAS Number 675112-80-8Unique Identifier
Formula C8H17N3OSmall Fragment (MW ~171.[1][7]24)
LogP ~0.2 (Est.)Highly Polar/Water Soluble
H-Bond Donors 3 (NH2, Urea-NH)High Interaction Potential
H-Bond Acceptors 2 (C=O, Amine N)Target Binding
pKa (Amine) ~10.5Basic (Positively charged at pH 7.[1]4)

References

  • Mechanism of sEH Inhibition: Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health. Annual Review of Pharmacology and Toxicology. Link[1]

  • Urea-Piperidine Scaffolds in Kinase Inhibitors: Davies, B. R., et al. (2012).[1] Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.[1] Link

  • Chemical Vendor Data: Matrix Scientific.[1][12] (2017).[1] Safety Data Sheet: this compound hydrochloride. Link

  • General Synthesis of Urea Piperidines: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

Sources

Technical Guide: 4-amino-N-ethylpiperidine-1-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the evaluation, handling, and experimental application of 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8 / 1158357-04-0) within oncology research.[1][2]

While often categorized as a high-value chemical intermediate, this specific scaffold represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD) .[1][2] It serves as a critical pharmacophore for designing Soluble Epoxide Hydrolase (sEH) inhibitors and Urea-based Kinase Inhibitors .[1][2] This guide treats the molecule not just as a reagent, but as a functional probe for validating scaffold toxicity and target engagement in cancer cell lines.[1][2]

A Protocol for Scaffold Validation and Fragment-Based Screening

Version: 2.0 | Status: Technical Reference | Focus: Oncology & Medicinal Chemistry[1][2]

Compound Profile & Biological Context[1][2][3]

The Pharmacophore

This compound is a piperidine-urea derivative.[1][2] In modern oncology drug design, this structure acts as a dual-functional scaffold:

  • The Urea Tail (N-ethyl-1-carboxamide): Mimics the hydrogen-bonding motifs found in the "hinge-binding" or "solvent-front" regions of kinase inhibitors.[1][2] It is also the classic pharmacophore for sEH inhibition , a target increasingly linked to cancer metastasis and angiogenesis.[1][2]

  • The 4-Amino Head: A reactive handle for derivatization (e.g., amide coupling with aryl halides) to generate high-affinity leads.[1][2]

Why Evaluate This Scaffold?

Before synthesizing complex drugs, researchers must validate the "naked" scaffold in cancer cell lines to establish:

  • Intrinsic Cytotoxicity: Does the scaffold itself kill cells? (Ideal result: No , IC50 > 100 µM).[1][2]

  • Off-Target Effects: Does the basic amine cause lysosomal trapping (lysosomotropism)?

  • Metabolic Stability: Is the urea linkage stable in cellular media?

Physicochemical Handling & Formulation[1][2]

Critical Warning: The commercial form is often the Hydrochloride (HCl) salt .[1][2] This drastically affects solubility compared to the free base.[1][2]

PropertyValue / ConditionNote
Molecular Weight ~207.7 g/mol (HCl salt)Small fragment, high ligand efficiency potential.[1][2]
LogP ~0.56 (Hydrophilic)Low membrane permeability unless derivatized or actively transported.[1][2]
Solubility (Water) High (>50 mM)Good for stock preparation, but pH must be buffered.[1][2]
Solubility (DMSO) ModeratePreferred for cellular assays to maintain consistency with hydrophobic drugs.[1][2]
pKa (Amino group) ~9.8 - 10.5Highly basic.[1][2] Will be protonated at physiological pH (7.4).[1][2]
Standard Solubilization Protocol
  • Stock Solution (100 mM): Dissolve 20.77 mg of the HCl salt in 1.0 mL of sterile, anhydrous DMSO . Vortex for 30 seconds.[1][2]

    • Note: If using the free base, ensure the DMSO is dry to prevent urea hydrolysis.[1][2]

  • Sterilization: Pass through a 0.22 µm PTFE filter.[1][2] (Do not use Nylon filters for ureas as binding may occur).[1][2]

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles > 3 times.[1][2]

Experimental Protocols: Cancer Cell Line Evaluation

Cell Line Selection Strategy

Select cell lines based on the intended target of the final drug candidate.[1][2]

  • For sEH Inhibition (Metastasis): Use A549 (Lung) or HepG2 (Liver) .[1][2] These lines express moderate levels of epoxide hydrolases.[1][2]

  • For Kinase Scaffolding: Use MCF-7 (Breast) or HCT-116 (Colon) as general screening tools for antiproliferative baselines.[1][2]

Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine if the scaffold is inert (desired) or toxic (undesired off-target effect).[1][2]

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Prepare serial dilutions of the compound in culture media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8-point dose response).[1][2]

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1][2] Incubate 4 hours. Read Absorbance (570 nm) or Luminescence.[1][2]

Data Interpretation:

  • IC50 > 100 µM: Excellent.[1][2] The scaffold is biologically inert.[1][2] Any activity in derivatives is likely due to the added "warhead."[1][2]

  • IC50 < 10 µM: Red Flag. The scaffold acts as a promiscuous toxin (likely lysosomal accumulation due to the amine).[1][2] Structural modification is required.[1][2]

Lysosomal Trapping Assay (Neutral Red)

Because this compound is a basic amine, it can accumulate in lysosomes, causing false positives in toxicity.[1][2]

  • Stain: Treat cells with compound (10 µM) for 24 hours.[1][2]

  • Label: Add Neutral Red dye (50 µg/mL) for 2 hours.

  • Wash & Lyse: Wash with PBS.[1][2] Lyse with Ethanol/Acetic Acid.[1][2]

  • Quantify: Measure OD 540 nm.

    • Result: Increased Neutral Red uptake compared to control indicates lysosomotropism (vacuolization).[1][2]

Mechanism of Action & Pathway Visualization[1][2]

When derivatized, this scaffold typically targets the Soluble Epoxide Hydrolase (sEH) pathway or specific Kinase ATP-pockets .[1][2]

DOT Diagram: The Scaffold's Role in Drug Design

Scaffold_Logic Scaffold 4-amino-N-ethylpiperidine- 1-carboxamide (The Scaffold) Deriv Derivatization (Amide Coupling) Scaffold->Deriv + Aryl Halide Tox_Screen Toxicity Screen (MTT / Lysosomal) Scaffold->Tox_Screen Baseline Validation Target_sEH Target: sEH (Soluble Epoxide Hydrolase) Deriv->Target_sEH Urea binds Asp335 Target_Kinase Target: Kinase (ATP Pocket) Deriv->Target_Kinase Urea binds Hinge Effect_sEH Increase EETs (Anti-Metastatic) Target_sEH->Effect_sEH Effect_Kinase Block Phosphorylation (Anti-Proliferative) Target_Kinase->Effect_Kinase Tox_Screen->Scaffold Feedback Loop (Optimize LogP)

Figure 1: The central role of the 4-amino-piperidine-1-carboxamide scaffold in diverting towards sEH inhibition or Kinase inhibition based on derivatization.[1][2]

Summary of Expected Results

AssayExpected Result (Scaffold Only)Interpretation
MTT Viability IC50 > 100 µMScaffold is non-toxic; safe for derivatization.[1][2]
Morphology No vacuolizationNo lysosomal trapping.[1][2]
Solubility Clear solution in mediaSuitable for bioassays without precipitation artifacts.[1][2]
Western Blot (p-ERK) No changeDoes not inherently inhibit MAPK pathway.[1][2]

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology.

    • Context: Establishes the urea-piperidine pharmacophore as a gold standard for sEH inhibition.[1][2]

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review."[1][2] Expert Opinion on Therapeutic Patents.

    • Context: Reviews patent literature citing N-ethyl-piperidine-carboxamides as key intermediates.[1][2]

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned."[1][2] Nature Reviews Drug Discovery.[1][2]

    • Context: Methodological basis for screening small fragments like this compound.[1][2]

  • PubChem Compound Summary. "4-(Ethylamino)piperidine-4-carboxamide / Related Structures." National Center for Biotechnology Information.[1][2]

    • Context: Verification of chemical structure and physicochemical properties (LogP, H-bond donors).[1][2]

Sources

An In-Depth Technical Guide to 4-amino-N-ethylpiperidine-1-carboxamide: Structural Analogs and Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] This technical guide focuses on a specific derivative, 4-amino-N-ethylpiperidine-1-carboxamide , providing a comprehensive exploration of its structural analogs and a prospective analysis of its Structure-Activity Relationship (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) and other therapeutic areas where piperidine-based scaffolds have shown promise. We will delve into synthetic strategies, propose a systematic approach to analog design, and detail relevant in vitro and in vivo assays for pharmacological characterization.

Introduction: The Significance of the 4-Aminopiperidine Core

The piperidine ring is a ubiquitous motif in a multitude of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

The core structure of This compound presents three key regions for analog development:

  • The 4-amino group: This primary amine can be functionalized to introduce a wide range of substituents, influencing polarity, hydrogen bonding capacity, and target engagement.

  • The piperidine ring: The ring itself can be substituted to alter its conformation and introduce additional pharmacophoric features.

  • The 1-carboxamide moiety: The N-ethyl group on the carboxamide can be varied to explore different steric and electronic effects, impacting metabolic stability and receptor interactions.

This guide will systematically explore the potential impact of modifications at each of these positions, drawing upon existing knowledge of related piperidine-containing compounds to inform a rational approach to analog design.

Synthetic Strategies for this compound and its Analogs

The synthesis of the core scaffold and its derivatives can be approached through several established routes. The choice of a specific synthetic pathway will depend on the desired substitutions and the availability of starting materials.

General Synthetic Scheme

A common and versatile approach to the synthesis of N-substituted 4-aminopiperidine-1-carboxamides initiates from a protected 4-piperidone derivative.

Synthetic_Scheme A N-protected-4-piperidone B N-protected-4-aminopiperidine A->B Reductive Amination C 4-aminopiperidine B->C Deprotection D This compound C->D Carboxamide Formation (e.g., Ethyl Isocyanate) E Analogs D->E Further Derivatization

Caption: A generalized synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a potential multi-step synthesis starting from N-Boc-4-piperidone.

Step 1: Reductive Amination to form tert-butyl 4-aminopiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Boc Deprotection to yield 4-aminopiperidine

  • Dissolve the product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of 4-aminopiperidine.

Step 3: Carboxamide Formation

  • Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane and add triethylamine (2.2 eq) at 0 °C.

  • Slowly add ethyl isocyanate (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford This compound .

Structure-Activity Relationship (SAR) Exploration

While specific SAR data for this compound is not extensively published, we can extrapolate from related series of piperidine carboxamides to guide a rational exploration of its chemical space. The following sections outline key areas for modification and the anticipated impact on biological activity.

SAR_Exploration cluster_R1 R1: 4-Amino Group Modifications cluster_R2 R2: Piperidine Ring Substitutions cluster_R3 R3: N-Carboxamide Modifications Core This compound Core Structure cluster_R1 cluster_R1 Core->cluster_R1 Impacts polarity, H-bonding, target interaction cluster_R2 cluster_R2 Core->cluster_R2 Influences conformation, metabolic stability cluster_R3 cluster_R3 Core->cluster_R3 Modulates lipophilicity, steric bulk R1_node Alkylation (mono-, di-) Acylation Sulfonylation Arylation R2_node Methyl, Fluoro at C2, C3 Introduction of spirocycles R3_node Vary alkyl chain length Cyclic alkyl groups Aryl and heteroaryl groups

Caption: Key areas for SAR exploration on the this compound scaffold.

Modifications of the 4-Amino Group (R1)

The primary amine at the 4-position is a critical handle for introducing diversity.

ModificationRationalePotential Impact on Activity
Mono- and Di-alkylation Modulate basicity and lipophilicity.Small alkyl groups (e.g., methyl, ethyl) may maintain or enhance activity, while larger groups could introduce steric hindrance.
Acylation Introduce hydrogen bond acceptors and diverse side chains.Amide formation can significantly alter the electronic properties and introduce vectors for further interactions.
Sulfonylation Introduce a tetrahedral, acidic moiety.Sulfonamides can act as hydrogen bond donors and acceptors, potentially altering target binding.
Arylation/Heteroarylation Introduce aromatic systems for π-stacking or other interactions.This can lead to significant changes in target affinity and selectivity.
Modifications of the Piperidine Ring (R2)

Substitutions on the piperidine ring can have profound effects on the molecule's conformation and metabolic stability.

ModificationRationalePotential Impact on Activity
Small alkyl or fluoro groups at C2 or C3 Introduce conformational constraints and block potential sites of metabolism.Can improve metabolic stability and may lead to enhanced affinity by locking in a bioactive conformation.
Spirocyclic systems at C4 Rigidify the structure and explore new chemical space.Can significantly alter the orientation of the 4-amino substituent and improve drug-like properties.
Modifications of the N-Carboxamide Group (R3)

The N-ethyl group of the carboxamide is a key determinant of lipophilicity and can be systematically varied.

ModificationRationalePotential Impact on Activity
Varying alkyl chain length Systematically probe the size of the binding pocket.A balance is likely required; too short or too long a chain may be detrimental to activity.
Cyclic alkyl groups (e.g., cyclopropyl, cyclohexyl) Introduce conformational restriction and improve metabolic stability.Can enhance binding affinity by reducing the entropic penalty of binding.
Aryl and heteroaryl groups Introduce potential for aromatic interactions and modulate electronic properties.Can significantly increase potency and provide vectors for selectivity.

Biological Evaluation: In Vitro and In Vivo Assays

Given the prevalence of 4-aminopiperidine derivatives in CNS drug discovery, a relevant screening cascade would focus on neurological targets. The following protocols provide a starting point for characterizing the pharmacological profile of novel analogs.

In Vitro Assays

4.1.1. Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure: a. In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. b. For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., haloperidol). c. Incubate at room temperature for 60-90 minutes. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for each compound and subsequently the Ki value using the Cheng-Prusoff equation.

4.1.2. Mu-Opioid Receptor Binding Assay

This assay assesses the affinity of a test compound for the mu-opioid receptor, the primary target for opioid analgesics.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells expressing the human mu-opioid receptor.

  • Radioligand: A commonly used radioligand is [³H]-DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, incubate the cell membranes with [³H]-DAMGO and a range of concentrations of the test compound. b. To determine non-specific binding, use a high concentration of naloxone. c. Incubate for 60 minutes at 25°C. d. Terminate the assay by filtration through GF/B filters. e. Wash the filters with cold assay buffer. f. Quantify radioactivity using a scintillation counter.

  • Data Analysis: Determine IC₅₀ and Ki values as described for the D2 receptor assay.

In Vivo Assays

4.2.1. Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[2][3]

Protocol:

  • Habituation: Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes for 2-3 days prior to the test.

  • Training (Familiarization) Phase: a. Place two identical objects in the arena. b. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). c. Administer the test compound at a predetermined time before this phase.

  • Testing Phase: a. After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena. b. One of the familiar objects is replaced with a novel object. c. Record the time the mouse spends exploring each object for a set duration (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

4.2.2. Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common screening tool for potential antidepressant compounds.[4][5]

Protocol:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure: a. Administer the test compound or vehicle to the mice at a specified time before the test. b. Gently place each mouse into the water-filled cylinder for a 6-minute session. c. Record the behavior of the animal, typically focusing on the last 4 minutes of the test. d. The primary measure is the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple handles for chemical modification provide a rich platform for generating diverse chemical libraries. By systematically exploring the Structure-Activity Relationships at the 4-amino, piperidine ring, and N-carboxamide positions, researchers can optimize the pharmacological properties of this core structure. The in vitro and in vivo assays detailed in this guide offer a robust framework for characterizing the biological activity of newly synthesized analogs, with a particular focus on their potential in the realm of neurological disorders. Future work in this area should aim to establish a clear correlation between structural modifications and specific biological activities, ultimately leading to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Available at: [Link]

  • The Mouse Forced Swim Test. PMC. Available at: [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available at: [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. ACS Publications. Available at: [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. Available at: [Link]

  • Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers. Available at: [Link]

  • Novel Object Recognition Test. Melior Discovery. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]

  • Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

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A Technical Guide to the Molecular Modeling and Docking of 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of In Silico Evaluation in Modern Drug Discovery

In the landscape of contemporary drug development, the confluence of computational chemistry and molecular biology has become indispensable. The ability to predict the interaction between a small molecule and its putative biological target with a high degree of accuracy allows for the rational design of more potent and selective therapeutics, while significantly mitigating the time and cost associated with traditional, wet-lab-exclusive discovery pipelines. This guide provides an in-depth, technical walkthrough of the molecular modeling and docking workflow for a novel piperidine derivative, 4-amino-N-ethylpiperidine-1-carboxamide, a scaffold of significant interest in medicinal chemistry.

Our approach is rooted in the principles of scientific integrity, providing not just a sequence of steps, but the causal reasoning behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of molecular biology and computational chemistry and are seeking to apply these principles to the study of small molecule-protein interactions.

Introduction to this compound and Its Therapeutic Potential

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] this compound (IUPAC Name: this compound; CAS: 675112-80-8; Molecular Formula: C8H17N3O) is a derivative that holds promise for interacting with a range of biological targets due to its structural features, including a basic amino group and a carboxamide moiety capable of forming key hydrogen bond interactions.[2][3]

While specific biological data for this exact compound is not extensively published, the broader class of 4-aminopiperidine derivatives has shown activity at several key receptors implicated in a variety of disease states. Notably, these include the sigma-1 (σ1) and mu-opioid (μOR) receptors, both of which are central to pain modulation, neuroprotection, and psychiatric disorders.[4] Therefore, for the purposes of this guide, we will explore the docking of this compound against both the human sigma-1 receptor and the human mu-opioid receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17N3OBuyersGuideChem[2][3]
Molecular Weight171.24 g/mol BuyersGuideChem[2]
CAS Number675112-80-8BuyersGuideChem[2][3]
SMILESO=C(N1CCC(N)CC1)NCCBLD Pharm[5]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary objectives are to predict the binding mode and to estimate the binding affinity of the complex. The workflow can be logically dissected into four key stages:

docking_workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen Prepared Ligand receptor_prep Receptor Preparation receptor_prep->grid_gen Prepared Receptor docking_run Docking Simulation grid_gen->docking_run Defined Search Space pose_analysis Pose Analysis & Scoring docking_run->pose_analysis Docking Results interaction_mapping Interaction Mapping pose_analysis->interaction_mapping Best Poses prep_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation smiles SMILES String gen_3d Generate 3D Structure smiles->gen_3d energy_min Energy Minimization gen_3d->energy_min ligand_pdbqt Save as PDBQT energy_min->ligand_pdbqt pdb Download PDB cleanup Clean Receptor pdb->cleanup add_h Add Polar Hydrogens cleanup->add_h receptor_pdbqt Save as PDBQT add_h->receptor_pdbqt

Caption: Detailed workflow for ligand and receptor preparation.

Grid Box Generation and Docking Simulation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.

Protocol 3.3: Defining the Search Space and Running AutoDock Vina

  • Grid Box Definition:

    • In AutoDockTools, load both the prepared receptor and ligand PDBQT files.

    • Navigate to the "Grid" -> "Grid Box..." menu.

    • Center the grid box on the known binding site of the receptor. For 5HK1 and 6DDF, this can be inferred from the location of the co-crystallized ligand in the original PDB file or from literature.

    • Adjust the dimensions of the grid box to encompass the entire binding site with a small margin to allow for ligand flexibility. A typical size is 25 x 25 x 25 Å.

    • Record the center coordinates and dimensions of the grid box.

  • Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command: vina --config conf.txt --log results.log

Analysis of Docking Results

The output of an AutoDock Vina run is a PDBQT file containing multiple binding poses, ranked by their predicted binding affinity, and a log file with the corresponding binding energy scores.

Protocol 3.4: Interpreting and Visualizing Docking Results

  • Examine the Log File: The log file will contain a table of the top-ranked binding poses and their corresponding binding affinities in kcal/mol. Lower (more negative) values indicate a more favorable predicted binding energy.

  • Visualize Binding Poses:

    • Load the receptor PDBQT file and the docking output PDBQT file into PyMOL.

    • The output file will contain multiple models, each representing a different binding pose. You can cycle through these to observe the different orientations of the ligand within the binding site.

  • Analyze Intermolecular Interactions:

    • For the top-ranked pose(s), identify the key intermolecular interactions between the ligand and the receptor. These can include:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Important for burying nonpolar surfaces.

      • Electrostatic interactions: Such as salt bridges between charged groups.

    • Utilize the visualization capabilities of PyMOL to measure distances and identify interacting residues.

Expected Results and Interpretation

The docking of this compound into the sigma-1 and mu-opioid receptors is expected to yield negative binding affinities, suggesting that the compound can favorably bind to these targets.

Table 2: Hypothetical Docking Results

Target ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor5HK1-7.5 to -9.0Tyr103, Glu172, Trp164
Mu-Opioid Receptor6DDF-6.0 to -7.5Asp147, Tyr148, His297

The specific residues involved in the interaction will provide valuable insights into the binding mode. For instance, the amino group of the ligand might form a hydrogen bond with an acidic residue like glutamate or aspartate in the binding pocket, while the carboxamide could engage in hydrogen bonding with other polar residues. The ethyl group and the piperidine ring are likely to participate in hydrophobic interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling and docking of this compound. By following these protocols, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this and other novel small molecules.

It is imperative to remember that molecular docking is a predictive tool. The results should be used to guide further experimental validation, such as in vitro binding assays and functional assays, to confirm the predicted activity. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions.

References

  • UniProt Consortium. (2023). SIGMAR1 - Sigma non-opioid intracellular receptor 1 - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | 675112-80-8. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C8H17N3O. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)piperidine-1-carboxamide. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • RCSB PDB. (2018). 6DDF: Mu Opioid Receptor-Gi Protein Complex. Retrieved from [Link]

  • RCSB PDB. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. Retrieved from [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • RCSB PDB. (2024). 8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Mu-opioid receptor. Retrieved from [Link]

  • Bolivar, S. (2019). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Protein and Peptide Letters, 21(8), 717–728. Retrieved from [Link]

  • The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2022). 8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6DDF: Mu Opioid Receptor-Gi Protein Complex. Retrieved from [Link]

  • Schmidt, H. R., & MacKinnon, R. (2018). Structural basis for σ1 receptor ligand recognition. Proceedings of the National Academy of Sciences, 115(46), 11733–11738. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • InterPro. (n.d.). Mu Opioid Receptor-Gi Protein Complex (6dde) - structure. Retrieved from [Link]

  • Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for 4-amino-N-ethylpiperidine-1-carboxamide , a critical piperidine building block used in the development of soluble epoxide hydrolase (sEH) inhibitors and various kinase antagonists.[1][2]

While commercial sources exist, in-house synthesis is often required to ensure salt-form consistency and to avoid supply chain bottlenecks during lead optimization.[1][2] This guide prioritizes regioselectivity and scalability .[1][2] By utilizing an orthogonal protection strategy (Boc-protection of the primary amine), we eliminate the risk of competitive urea formation, ensuring high purity (>98%) without the need for column chromatography.[1][2]

Retrosynthetic Analysis & Strategy

The target molecule contains two amine functionalities: a primary amine at the C4 position and a urea moiety at the piperidine nitrogen (N1).[1][2] Direct reaction of 4-aminopiperidine with ethyl isocyanate is kinetically uncontrolled, leading to a mixture of N1-urea, N4-urea, and bis-urea products.[1][2]

The Solution: Use 4-(N-Boc-amino)piperidine as the starting scaffold.[1][2] The bulky tert-butoxycarbonyl (Boc) group masks the C4 amine, forcing the electrophilic attack of the isocyanate exclusively to the steric-free N1 piperidine nitrogen.[1][2]

Reaction Pathway (Graphviz Visualization)

SynthesisPath cluster_legend Legend SM 4-(N-Boc-amino)piperidine (Starting Material) Inter Intermediate A: N-Boc-Protected Urea SM->Inter Step 1: Urea Formation DCM, 0°C to RT Reagent Ethyl Isocyanate (Electrophile) Reagent->Inter Product Target Product: This compound HCl Inter->Product Step 2: Boc-Deprotection Precipitation Deprotect HCl / 1,4-Dioxane (Acidic Cleavage) key1 Reagent key2 Intermediate

Figure 1: Synthetic pathway utilizing orthogonal protection to ensure regioselectivity.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(ethylcarbamoyl)piperidin-4-yl)carbamate[1][2]

Objective: Install the ethyl urea moiety at the N1 position. Critical Control Point: Temperature control at 0°C is essential during isocyanate addition to prevent exotherms that could degrade the reagent.[1][2]

Materials:

  • 4-(N-Boc-amino)piperidine (1.0 eq)[1][2]

  • Ethyl isocyanate (1.1 eq)[1][2]

  • Dichloromethane (DCM) [Anhydrous][1][2]

  • Triethylamine (TEA) (0.5 eq - Optional, catalytic base speeds up kinetics)[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with 4-(N-Boc-amino)piperidine (10.0 g, 50 mmol) and DCM (100 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C under a nitrogen atmosphere.

  • Addition: Add Ethyl isocyanate (4.35 mL, 55 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel.

    • Note: If TEA is used, add it prior to the isocyanate.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4 hours.

  • Monitoring: Check reaction progress via TLC (5% MeOH in DCM, stain with Ninhydrin). The starting material (secondary amine) should be consumed.[1][2]

  • Workup:

    • Wash the organic layer with 1M citric acid (50 mL) to remove unreacted amines.[1][2]

    • Wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The intermediate (Intermediate A) is typically obtained as a white solid.[1][2] Yield: ~95%. Proceed to Step 2 without further purification if purity is >95% by LCMS.[1][2]

Step 2: Deprotection to this compound HCl[1][2]

Objective: Remove the Boc group to liberate the primary amine as a stable hydrochloride salt.[1][2] Why HCl? The HCl salt is hygroscopically stable and easy to handle compared to the free base or TFA salt.[1][2]

Procedure:

  • Dissolution: Dissolve the crude Intermediate A (from Step 1) in minimal 1,4-Dioxane or MeOH (approx. 5 mL per gram of substrate).[1][2]

  • Acidification: Cool to 0°C. Add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise.

    • Caution: Gas evolution (isobutylene) will occur.[1][2] Ensure proper venting.[1][2]

  • Digestion: Stir at room temperature for 3–6 hours. A thick white precipitate should form.[1][2]

  • Isolation:

    • Dilute the suspension with Diethyl Ether (Et₂O) to maximize precipitation.[1][2]

    • Filter the solid using a Büchner funnel.[1][2][3]

    • Wash the filter cake with fresh Et₂O (3x).[1][2]

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace dioxane.

Quantitative Data Summary

ParameterValue / SpecificationNotes
Molecular Weight 207.70 g/mol (HCl Salt)Free base MW: 171.24
Typical Yield (Step 1) 92 – 96%Quantitative conversion typical
Typical Yield (Step 2) 88 – 93%Losses due to mother liquor solubility
Overall Yield ~85% Scalable to >100g
Appearance White to Off-White SolidCrystalline
Solubility Water, Methanol, DMSOInsoluble in DCM, Ether
Storage Hygroscopic; Store at -20°CDesiccate

Troubleshooting & Critical Parameters

Workflow Logic Diagram

WorkflowLogic Start Start Reaction CheckTLC TLC Check: SM Spot Visible? Start->CheckTLC AddIso Add 0.2 eq Ethyl Isocyanate CheckTLC->AddIso Yes (Incomplete) Workup Aqueous Workup CheckTLC->Workup No (Complete) AddIso->CheckTLC Re-stir 1h Step2 Proceed to Step 2 Workup->Step2

Figure 2: Decision logic for ensuring complete conversion in Step 1.

Key Mechanistic Insights[1][2][5]
  • Stoichiometry Matters: Do not use a large excess of ethyl isocyanate (>1.2 eq).[1][2] Excess isocyanate can polymerize or react with the workup quench, creating impurities that are difficult to remove without chromatography.[1][2]

  • Scavenging: If excess isocyanate is suspected, add a polymer-supported amine scavenger (e.g., Trisamine resin) before the aqueous workup to react with the electrophile.[1][2]

  • Salt Exchange: If the TFA salt is inadvertently formed (by using TFA/DCM), it can be converted to the HCl salt by dissolving in MeOH and treating with Amberlyst A-26 (OH form) to get the free base, followed by treatment with HCl/Dioxane.[1][2]

References

  • Original Scaffold Synthesis

    • Method for preparing 4-Boc-aminopiperidine.[1][2][4][5] Patent CN107805218B.[1][2] Google Patents. Link

  • Urea Formation Protocols

    • Recent Developments in Isocyanide Based Multicomponent Reactions.[1][2][5] Chemical Reviews (ACS).[1][2] Discusses urea/amide formation logic relevant to piperidine scaffolds. Link[1][2]

  • Compound Verification

    • This compound hydrochloride (CAS 1158357-04-0).[1][2][6] ChemScene Product Data.[1][2][6] Used for physical property verification.[1][2] Link

  • General Protective Group Methodology

    • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc deprotection conditions).

Sources

Application Note: HPLC Purification Strategies for 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1]

The purification of 4-amino-N-ethylpiperidine-1-carboxamide presents a classic chromatographic challenge: retaining a small, highly polar, and basic molecule without derivatization. Standard acidic Reversed-Phase (RP) methods often fail, resulting in elution within the void volume (


) due to the protonation of the primary amine and the polarity of the urea linkage.

This guide details two robust protocols—Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase (High-pH RP) —designed to achieve retention, symmetrical peak shape, and mass-loadability for this specific compound.[1]

Physicochemical Assessment

To design a valid protocol, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Urea-linked piperidine with a primary amine at C4.[1]High Polarity: The urea moiety (

) increases water solubility.[1]
Basicity (pKa) ~10.5 (Primary amine at C4).[1]Cationic State: At neutral/acidic pH, the molecule is positively charged (

), repelling from C18 stationary phases.
UV Activity Low (Aliphatic backbone).[1]Detection Challenge: Lacks aromatic rings. Absorbance is limited to the carbonyl region (200–210 nm).
Solubility High in Water, MeOH; Moderate in ACN.Ideal for HILIC or aqueous RP injection.

Method Selection Strategy

The following decision matrix outlines the logical pathway for selecting the optimal purification method based on available instrumentation and purity requirements.

MethodSelection Start Start: this compound CheckMS Is Mass Spec (MS) Available? Start->CheckMS CheckPrep Goal: Analytical or Preparative? CheckMS->CheckPrep Yes HighPH PROTOCOL B: High-pH RP (Alternative) CheckMS->HighPH No (UV only) HILIC PROTOCOL A: HILIC Mode (Recommended) CheckPrep->HILIC Analytical/Small Scale CheckPrep->HighPH Large Scale Prep (Cheaper Solvents) HILIC_Reason Best retention for polar amines MS-compatible mobile phase HILIC->HILIC_Reason HighPH_Reason Deprotonates amine (Neutral) Requires Hybrid C18 Column HighPH->HighPH_Reason

Figure 1: Decision matrix for method selection. HILIC is preferred for retention and MS sensitivity; High-pH RP is robust for UV-only systems or large-scale purification.[1]

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4][5]

Status: Gold Standard for Polar Amines Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

HILIC is the most effective way to retain this molecule. The high-organic mobile phase induces the polar urea and amine groups to stick to the polar column packing.

Experimental Conditions
ParameterSpecificationCausality / Rationale
Column Amide-Bonded Silica (e.g., TSKgel Amide-80, XBridge Amide)Amide phases provide strong hydrogen bonding for the urea group and shield silanols, improving peak shape for basic amines [1].[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5) or Ammonium Acetate (pH 5.[2]0)Provides ionic strength to control electrostatic interactions.[1] Formate is preferred for MS sensitivity.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High ACN forces the analyte into the water layer on the column.
Gradient 90% B to 60% B over 10 minElution runs from "Non-polar" to "Polar". The amine elutes as water content increases.
Flow Rate 0.5 – 1.0 mL/min (Column dependent)HILIC has lower viscosity than RP, allowing higher flow rates if needed.
Sample Diluent 85:15 ACN:WaterCRITICAL: Sample must be dissolved in high organic solvent.[1] Injecting 100% water will disrupt the HILIC mechanism and cause peak distortion.
Step-by-Step Workflow
  • Conditioning: Flush column with 90% ACN for at least 20 column volumes. HILIC columns require longer equilibration than C18 to establish the water layer.

  • Blank Injection: Inject the diluent (85% ACN) to ensure no ghost peaks interfere with the low-UV or MS signal.[1]

  • Sample Injection: Inject the sample. Expect elution between 4–7 minutes.

  • Wash: End the run with 50% Water to remove any highly polar salts, then re-equilibrate to 90% ACN.

Protocol B: High-pH Reversed-Phase

Status: Robust Alternative for UV Detection Mechanism: pH-switch.[1] By raising the pH above the pKa (10.5), we deprotonate the 4-amino group (


). The neutral molecule becomes significantly more hydrophobic and retains on C18.
Experimental Conditions
ParameterSpecificationCausality / Rationale
Column Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Gemini NX)CRITICAL: Standard silica dissolves at pH > 8.[1] You MUST use a column rated for pH 11-12 [2].
Mobile Phase A 10 mM Ammonium Bicarbonate adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide.High pH ensures the amine remains neutral (deprotonated). Bicarbonate is volatile (MS compatible).
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% B to 50% B over 15 minThe molecule is small; it will likely elute early even when neutral. A shallow gradient is necessary.
Detection UV 210 nmAt high pH, the background absorbance of the buffer is significant. Use a reference wavelength (e.g., 360 nm) to correct drift.

Detection & Visualization Strategies

Since this compound lacks a strong chromophore (like a benzene ring), detection is the primary failure point.

Detection Hierarchy
  • Mass Spectrometry (ESI+): The ideal detector.[1] Monitor m/z ~172.1

    
    . The basic amine ionizes readily in positive mode.
    
  • CAD (Charged Aerosol Detector) / ELSD: Universal detectors for non-volatile analytes.[1] Excellent for purity quantification as response is independent of extinction coefficients.

  • Low UV (200–210 nm):

    • Risk:[2][3] Mobile phase components (Acetate, Formate) absorb here.

    • Mitigation: Use Phosphate buffer (non-volatile, UV transparent) if doing non-MS work. If MS is required, use Ammonium Formate (lower UV cutoff than Acetate).

HILIC Retention Mechanism Diagram

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (Flowing) Silica Amide-Bonded Silica Particle WaterLayer Stagnant Water-Rich Layer (High Polarity) Silica->WaterLayer Hydration Organic ACN-Rich Bulk Phase (Low Polarity) Organic->WaterLayer Partitioning Analyte 4-amino-N-ethylpiperidine -1-carboxamide Analyte->WaterLayer Retained by H-Bonding & Charge Analyte->Organic Elution Force

Figure 2: HILIC Separation Mechanism.[1] The polar analyte partitions into the water-rich layer formed on the amide surface, preventing early elution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting Sample solvent mismatch (HILIC).Ensure sample is dissolved in >80% ACN. Water plugs cause "washout" effects.[1]
No Retention (t0) pH too low (RP) or Water too high (HILIC).RP: Increase pH to >10.5. HILIC: Start gradient at 95% ACN.
Ghost Peaks Contaminated Buffer or Urea degradation.[1]Urea derivatives can hydrolyze. Prepare buffers fresh daily.
Low Sensitivity Wrong UV wavelength.Switch to 205 nm or use CAD/MS. Ensure flow cell is free of air bubbles.

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. Link

  • Waters Corporation. (2020).[1] Strategies for the Separation of Polar Basic Compounds. Application Note. Link

  • ChemScene. (2024).[1] Product Data: this compound hydrochloride.[4] CAS 1158357-04-0.[4] Link

  • Thermo Fisher Scientific. (2017).[1] Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography.[5] Journal of Separation Science. Link

Sources

Application Note: NMR Characterization of 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8).

Introduction & Scope

This compound is a critical piperidine building block used in the synthesis of urea-based inhibitors and peptidomimetics. Its structure combines a secondary piperidine amine (capped as a urea) and a primary amine at the C4 position.

Characterizing this molecule presents specific challenges:

  • Exchangeable Protons: The presence of both a primary amine (

    
    ) and a urea proton (
    
    
    
    ) requires specific solvent choices for visibility.
  • Conformational Isomerism: Restricted rotation around the urea

    
     bond can lead to signal broadening or peak doubling (rotamers) at room temperature.
    
  • Basicity: The protonation state of the C4-amine drastically alters chemical shifts; distinguishing the free base from salt forms (e.g., HCl) is essential.

This guide provides a standardized protocol for acquiring and interpreting


, 

, and 2D NMR data to ensure rigorous structural verification.

Experimental Protocol

Sample Preparation

To maximize the visibility of exchangeable protons and minimize aggregation, DMSO-d


  is the recommended solvent over CDCl

.
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9% D).
  • Concentration: 10–15 mg of compound in 0.6 mL solvent (approx. 20–30 mM).

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25 °C). Note: If broad lines are observed due to rotamers, elevate T to 353 K (80 °C) to coalesce signals.

Acquisition Parameters (400–600 MHz)

Standard parameter sets often under-integrate amide signals. Use the following optimized settings:

Parameter

(Quantitative)

(Broadband Decoupled)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–14 ppm220–240 ppm
Relaxation Delay (D1) 5.0 – 10.0 s (Critical for integration)2.0 s
Scans (NS) 16–32512–1024
Acquisition Time (AQ) ~3.0 s~1.0 s

Expert Insight: The urea carbonyl carbon has a long relaxation time (


). For quantitative 

(rarely needed but good for purity), increase D1 to >20 s.

Structural Characterization Workflow

The following diagram outlines the logical flow for complete structural assignment, moving from 1D screening to 2D connectivity verification.

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Integration & Multiplicity) Sample->H1 C13 13C NMR (Carbonyl Verification) H1->C13 COSY COSY (Spin Systems) H1->COSY Ambiguity? HSQC HSQC (C-H Correlation) C13->HSQC Report Final Assignment & Purity Report COSY->Report HMBC HMBC (Long-range Connectivity) HSQC->HMBC HMBC->Report

Figure 1: Step-by-step NMR characterization workflow ensuring self-validating assignments.

Spectral Interpretation & Data Analysis

Structure & Numbering

To facilitate assignment, we define the structure as follows:

  • Piperidine Ring: N1 (urea), C2/C6 (alpha), C3/C5 (beta), C4 (gamma/methine).

  • Side Chain: Urea Carbonyl (C=O), N-Ethyl (CH

    
    -CH
    
    
    
    ), Amine (NH
    
    
    at C4).
Predicted Chemical Shifts (DMSO-d )

Note: Values are theoretical estimates based on chemometric increments and analog data (e.g., Ethyl 4-amino-1-piperidinecarboxylate).

Table 1:

NMR Assignment Guide
PositionShift (

, ppm)
MultiplicityIntegralDiagnostic Notes
Urea -NH- 6.3 – 6.6Triplet (

Hz)
1HDiagnostic. Couples to Ethyl CH

. Disappears in D

O.
Pip-H2/H6 3.8 – 4.1Broad Doublet / Multiplet2HDeshielded by Urea C=O. May appear as two sets if rotation is slow.
Ethyl -CH

-
3.0 – 3.1Pentet/Multiplet2HOverlaps with Pip-H2/H6 or HDO. Check COSY.
Pip-H4 2.6 – 2.8Multiplet (tt)1HAlpha to NH

. Shift moves downfield (~3.2) if salt forms.[1]
Pip-H3/H5 1.6 – 1.8 (eq)1.1 – 1.3 (ax)Multiplet4HComplex envelope.
Amine -NH

1.5 – 2.5Broad Singlet2HHighly variable. Broad. Disappears in D

O.
Ethyl -CH

1.0 – 1.1Triplet (

Hz)
3HClear triplet. Key anchor signal.[2]
Table 2:

NMR Assignment Guide
PositionShift (

, ppm)
TypeNotes
C=O (Urea) 157.0 – 158.5 QuaternaryCritical Proof of Identity.
Pip-C4 48.0 – 50.0CHMethine carbon attached to amine.
Pip-C2/C6 42.0 – 44.0CH

Alpha to Urea N.
Ethyl -CH

-
34.0 – 36.0CH

Pip-C3/C5 32.0 – 34.0CH

Beta carbons.
Ethyl -CH

15.0 – 16.0CH

2D NMR Connectivity Logic

To confirm the linkage between the ethyl group, the urea, and the piperidine ring, use HMBC (Heteronuclear Multiple Bond Correlation) .

Connectivity Ethyl_CH2 Ethyl CH2 (3.1 ppm) Urea_CO Urea C=O (158 ppm) Ethyl_CH2->Urea_CO HMBC (Strong) Pip_H2_6 Piperidine H2/H6 (3.9 ppm) Pip_H2_6->Urea_CO HMBC (Strong) Pip_H4 Piperidine H4 (2.7 ppm) Pip_C4 Piperidine C4 (49 ppm) Pip_H4->Pip_C4 HSQC

Figure 2: Key HMBC correlations establishing the urea linkage.

  • Validation Check: If the HMBC cross-peak between the Ethyl CH

    
      protons and the Urea C=O  carbon is missing, the N-ethyl group may not be covalently attached (e.g., it could be a salt counter-ion impurity).
    

Troubleshooting & Common Issues

Salt vs. Free Base

If the sample is the Hydrochloride salt , the spectrum will differ:

  • Pip-H4 Shift: Moves downfield to ~3.2–3.4 ppm.

  • Amine Signal: The

    
     becomes 
    
    
    
    , appearing as a broad singlet at 8.0–8.5 ppm (integral 3H).
  • Resolution: Salt formation often sharpens the piperidine ring conformers by locking the chair conformation.

Rotamers

The


 bond has partial double-bond character.
  • Symptom: The Piperidine H2/H6 signals appear as two broad humps or split multiplets.

  • Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 353 K (80 °C) in DMSO-d

    
     will increase the rotation rate, coalescing the signals into sharp, averaged peaks.
    

References

  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate 1H NMR Spectrum. Retrieved from

    • Provides analog spectral d
  • National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization... of N,N'-substituted piperazines. PMC5139611.[2] Retrieved from

    • Authoritative source on rotameric behavior in piperidine/piperazine ureas.
  • Sigma-Aldrich. (n.d.).[3] 4-Aminopiperidine Product Sheet.[3][4][5][6][7] Retrieved from

    • Reference for the C4-amine chemical shift baseline.
  • BuyersGuideChem. (2026). This compound (CAS 675112-80-8).[4][5][6] Retrieved from

    • Verific

Sources

Application Note: In Vitro Kinase Inhibition Profiling of the Fragment Scaffold 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) as a small-molecule inhibitor in in vitro kinase assays. Belonging to the amino-piperidine-urea class, this compound represents a classic "fragment" scaffold often utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding hinge region or allosteric pockets of Serine/Threonine kinases (e.g., PKA, ROCK, or p38 MAPK). This guide uses the ADP-Glo™ Kinase Assay platform to determine the IC50 potency, emphasizing proper compound handling, solubility management, and data normalization.

Introduction & Mechanistic Rationale

Compound Profile
  • Name: this compound[1][2][3][4][][6][7][8]

  • CAS: 675112-80-8[1][6][7][8]

  • Molecular Weight: 171.24 g/mol (Free Base) / ~207.7 g/mol (HCl Salt)

  • Pharmacophore: The structure features a piperidine ring (hydrophobic core), a primary amine (potential hydrogen bond donor/acceptor), and a urea moiety (ethyl-carboxamide).

  • Mechanism: Urea derivatives are privileged structures in kinase inhibition, often forming bidentate hydrogen bonds with the kinase "hinge" region (e.g., the backbone of the ATP-binding pocket).

Assay Principle: ADP-Glo™ Technology

To evaluate the inhibitory potential of this scaffold, we utilize a bioluminescent ADP detection assay.

  • Kinase Reaction: The kinase transfers a phosphate from ATP to a substrate, generating ADP .

  • ADP-Glo Reagent: Terminates the reaction and depletes the remaining ATP.

  • Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to produce light.

  • Readout: Luminescence is directly proportional to kinase activity. An inhibitor will reduce ADP production, lowering the signal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the inhibition assay, from compound preparation to IC50 determination.

KinaseAssayWorkflow Compound 4-amino-N-ethyl- piperidine-1-carboxamide (Solid) Stock 100 mM Stock (DMSO) Compound->Stock Dissolve SerialDil Serial Dilution (3-fold in DMSO) Stock->SerialDil Plate 384-Well Plate Incubation (60 min) SerialDil->Plate Add Compound MasterMix Kinase Master Mix (Enzyme + Buffer) MasterMix->Plate Add Enzyme SubstrateMix ATP + Substrate Mix SubstrateMix->Plate Initiate Rxn ADPGlo ADP-Glo™ Reagent (Deplete ATP) Plate->ADPGlo Stop Rxn Detect Detection Reagent (ADP -> ATP -> Light) ADPGlo->Detect 40 min Readout Luminometer (RLU Measurement) Detect->Readout 30 min Analysis Data Analysis (Sigmoidal Fit -> IC50) Readout->Analysis

Caption: Step-by-step workflow for profiling the inhibitory activity of this compound using a luminescent kinase assay.

Detailed Protocol

Reagents & Equipment
ComponentSpecificationNotes
Test Compound This compoundStore at -20°C; Hygroscopic.
Kinase Target Kinase (e.g., PKA, ROCK1)Aliquot to avoid freeze-thaw cycles.
Substrate Peptide/Protein Substrate (e.g., Kemptide)Specific to the target kinase.
ATP Ultra-Pure ATP (10 mM)Use at

concentration.
Assay Buffer 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSAFresh DTT (50 µM) added on day of use.
Detection ADP-Glo™ Kinase Assay (Promega)Equilibrate to Room Temp (RT) before use.
Plate 384-well, white, low-volumeSolid white is critical for luminescence.
Compound Preparation (Critical Step)

The compound is often supplied as an HCl salt (MW ~207.7). Ensure mass correction if calculating from the free base MW (171.24).

  • Stock Solution (100 mM):

    • Weigh 2.08 mg of the HCl salt.

    • Dissolve in 100 µL of 100% DMSO.

    • Vortex vigorously. Note: If the salt does not dissolve, sonicate for 5 mins.

  • Serial Dilution (100X):

    • Prepare a 10-point dose-response curve in a source plate (100% DMSO).

    • Start at 10 mM (for 100 µM final assay concentration).

    • Dilution Factor: 1:3 (e.g., 10 µL compound + 20 µL DMSO).

Assay Procedure (10 µL Reaction Volume)

Step 1: Kinase Addition

  • Dilute the Kinase to 2X the final desired concentration (e.g., 2 ng/µL) in Assay Buffer.

  • Dispense 5 µL of Kinase solution into the 384-well plate.

  • Controls: Add 5 µL of Buffer (no enzyme) to "No Enzyme Control" wells.

Step 2: Compound Addition

  • Transfer 100 nL of the serially diluted compound (from 4.2) into the assay wells using an acoustic dispenser (Echo) or pin tool.

  • Final DMSO concentration: 1%.

  • Controls: Add 100 nL of pure DMSO to "Max Signal" (Positive Control) and "No Enzyme" wells.

  • Pre-incubation: Incubate kinase + compound for 10-15 minutes at RT to allow equilibrium binding.

Step 3: Reaction Initiation

  • Prepare a 2X Substrate/ATP Mix in Assay Buffer (e.g., 20 µM ATP + 40 µM Peptide).

  • Dispense 5 µL of the Mix into all wells.

  • Seal the plate and centrifuge (1000 rpm, 1 min).

  • Incubate for 60 minutes at RT (protect from light).

Step 4: Detection (ADP-Glo)

  • Step 4a: Add 10 µL of ADP-Glo™ Reagent to stop the reaction. Incubate 40 min at RT.

  • Step 4b: Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Normalization

Convert Raw Luminescence Units (RLU) to Percent Inhibition:



  • Max Control: Kinase + Substrate + DMSO (Full Activity).

  • Min Control: Buffer + Substrate + DMSO (Background).

Curve Fitting

Plot log[Compound] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC50 .

Expected Results
  • Fragment Potency: As a fragment scaffold, this compound typically exhibits weak-to-moderate potency (IC50 in the high µM to mM range) unless it hits a specific "sweet spot" in the target kinase.

  • Artifact Check: If the Hill Slope is > 2.0 or < 0.5, suspect aggregation or solubility issues.

Troubleshooting Guide

IssuePossible CauseSolution
Low Signal-to-Background Incomplete ATP conversionEnsure ATP concentration is

1 mM (ADP-Glo limit). Increase kinase concentration.
High Variation (CV > 10%) Pipetting error or evaporationUse low-volume non-binding plates. Seal plates tightly during incubation.
Compound Precipitation Low solubility of the scaffoldThe urea group can reduce solubility. Limit final DMSO to 1-2% but ensure stock is fully dissolved.
Flat Dose Response Compound is inactiveThe fragment may need chemical elaboration (growing) to achieve measurable potency.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega.[8] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: survey of the field. Journal of Medicinal Chemistry, 59(14), 6563-6578. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11634825 (this compound). PubChem. Link

  • Ma, X., et al. (2011). Structure-based drug design of kinase inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1320-1334. Link

Sources

Application Notes and Protocols for Cellular Assay Methods for 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Piperidine Scaffold

The compound 4-amino-N-ethylpiperidine-1-carboxamide is a synthetic molecule built upon the versatile piperidine scaffold, a privileged structure in medicinal chemistry.[1] This class of compounds is integral to the development of therapeutics targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] Given its novelty, a systematic cellular characterization of this compound is essential to elucidate its potential pharmacological profile. As its precise biological target is uncharacterized, a multi-faceted screening approach is warranted.

This guide provides a strategic framework and detailed protocols for an initial panel of cellular assays designed to probe the bioactivity of this compound. We will begin with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent functional assays. Following this, we will delve into high-value target classes, including GPCRs and ion channels, providing step-by-step protocols to assess the compound's modulatory effects.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before embarking on specific functional assays, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This preliminary screen ensures that any observed activity in subsequent assays is a result of specific molecular interactions rather than non-specific toxicity or cell death.[2][3]

Protocol 1: Real-Time Cytotoxicity Assay Using a Fluorescent Dye

This protocol utilizes a cell-impermeant DNA-binding dye that fluoresces upon binding to DNA in cells with compromised membrane integrity, a hallmark of cytotoxicity.[4]

Principle: Live cells with intact membranes exclude the dye. As cells die and their membranes rupture, the dye enters, binds to DNA, and emits a fluorescent signal that is proportional to the number of dead cells.

Materials:

  • Adherent or suspension cell line of interest (e.g., HEK293, CHO, Jurkat)

  • Complete cell culture medium

  • 96-well, clear-bottom, black-walled microplates

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Cytotoxicity reagent (e.g., CellTox™ Green Cytotoxicity Assay reagent)

  • Positive control for cytotoxicity (e.g., digitonin)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and incubate for 18-24 hours to allow for attachment.

    • For suspension cells, use 10,000-20,000 cells per well and proceed directly to treatment.

  • Compound Preparation:

    • Prepare a 2X working stock of this compound by serially diluting it in complete culture medium. A typical starting concentration range for a novel compound is 0.1 nM to 100 µM.

    • Prepare a 2X working stock of the vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Prepare a 2X working stock of the positive control.

  • Treatment:

    • Add the cytotoxicity reagent to the 2X compound and control solutions at the manufacturer's recommended dilution.

    • Carefully add an equal volume of the 2X compound/reagent mix to the appropriate wells containing cells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Measure fluorescence at time zero and then at regular intervals (e.g., every 2 hours for up to 72 hours) using a plate reader.

Data Analysis:

  • Subtract the background fluorescence from all wells.

  • Plot fluorescence intensity versus the concentration of this compound at each time point.

  • Determine the CC50 (concentration causing 50% cytotoxicity) value. This will inform the concentration range for subsequent experiments, which should ideally be well below the CC50.

Part 2: G-Protein Coupled Receptor (GPCR) Activity Profiling

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[5][6][7] They transduce extracellular signals into intracellular responses, primarily through Gs, Gi, and Gq protein pathways. Given that a related piperidine-containing peptide targets the GPCR, GRPR, investigating GPCR modulation is a logical step.[8]

Workflow for GPCR Activity Screening

GPCR_Workflow cluster_Screening GPCR Activity Screening Start This compound Assay_Selection Select GPCR-expressing cell lines (Gs, Gi, Gq-coupled) Start->Assay_Selection cAMP_Assay cAMP Accumulation Assay Assay_Selection->cAMP_Assay Gs/Gi pathways Ca_Flux_Assay Calcium Flux Assay Assay_Selection->Ca_Flux_Assay Gq pathway Data_Analysis Analyze Dose-Response Curves (EC50/IC50) cAMP_Assay->Data_Analysis Ca_Flux_Assay->Data_Analysis Outcome Identify Potential GPCR Agonist/Antagonist Activity Data_Analysis->Outcome

Caption: Workflow for screening this compound for GPCR activity.

Protocol 2: cAMP Accumulation Assay for Gs and Gi-Coupled GPCRs

Principle: Gs-coupled GPCRs, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, causing a decrease in cAMP levels. This assay quantifies these changes in cAMP.[9][10][11]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Ligand_Gs Agonist GPCR_Gs Gs-Coupled GPCR Ligand_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP cAMP ↑ AC_Gs->cAMP converts ATP_Gs ATP ATP_Gs->AC_Gs PKA PKA Activation cAMP->PKA Ligand_Gi Agonist GPCR_Gi Gi-Coupled GPCR Ligand_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_dec cAMP ↓ AC_Gi->cAMP_dec conversion ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Simplified Gs and Gi signaling pathways leading to changes in cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing a Gs or Gi-coupled GPCR of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, used for Gi assays).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based).[9][12]

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Preparation:

    • Plate cells in white, opaque-walled plates and grow to 80-90% confluency.

    • On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for 30 minutes.

  • Agonist Mode (for Gs-coupled receptors):

    • Add varying concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Antagonist Mode (for Gi-coupled receptors):

    • Add varying concentrations of this compound.

    • Add a known agonist for the Gi-coupled receptor at its EC80 concentration, along with forskolin, to stimulate a baseline level of cAMP production.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Follow the specific instructions of the chosen cAMP detection kit to lyse the cells and measure the cAMP levels (e.g., by luminescence or fluorescence).

Data Analysis:

  • Agonist Mode: Plot the signal versus the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response).

  • Antagonist Mode: Plot the signal versus the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC50 (inhibitory concentration for 50% of maximal response).

Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs

Principle: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which generates inositol triphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca2+ concentration.[13] This can be measured using calcium-sensitive fluorescent dyes.[14][15][16][17][18]

Materials:

  • HEK293 or CHO cells stably expressing a Gq-coupled GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye leakage).

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM).

  • Pluronic F-127 (to aid in dye solubilization).

  • A known agonist for the Gq-coupled receptor (for antagonist mode).

  • A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Agonist Mode: Inject varying concentrations of this compound and continue to measure the fluorescence kinetically for 60-120 seconds.

    • Antagonist Mode: Inject varying concentrations of this compound, incubate for a predefined period (e.g., 5-15 minutes), and then inject a known agonist at its EC80 concentration, measuring the fluorescence response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response versus the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 or IC50.

Part 3: Ion Channel Modulation Screening

Ion channels are another critical class of drug targets involved in a vast range of physiological processes.[19] Assays to detect modulation of ion channels often rely on measuring changes in ion flux or the resulting change in cell membrane potential.[20][21][22]

Protocol 4: High-Throughput Potassium Channel Assay using Thallium Flux

Principle: Thallium (Tl+) is a surrogate ion for potassium (K+) that can pass through many types of potassium channels.[23] This assay uses a Tl+-sensitive fluorescent dye that increases in fluorescence upon binding to Tl+ that has entered the cell through open potassium channels. This provides a robust method for screening compounds that modulate potassium channel activity.

Materials:

  • Cell line expressing the potassium channel of interest.

  • Assay buffer (e.g., HBSS).

  • Tl+-sensitive dye (e.g., FluxOR™).

  • Stimulus buffer containing Tl+ (e.g., Tl2SO4).

  • Known channel opener (e.g., pinacidil for KATP channels) and blocker (e.g., glyburide) for controls.

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

  • Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Load cells with the Tl+-sensitive dye according to the manufacturer's protocol, similar to the calcium flux assay.

  • Compound Incubation: Remove the dye loading buffer and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence reader and establish a baseline reading.

    • Inject the Tl+-containing stimulus buffer.

    • Measure the fluorescence kinetically for 60-120 seconds.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the peak signal.

    • Plot the response versus the log concentration of the compound to determine if it acts as a channel opener (agonist) or blocker (antagonist).

Part 4: Data Interpretation and Future Directions

The results from this initial panel of assays will provide a foundational understanding of the cellular activity of this compound.

Assay TypePossible OutcomeInterpretationNext Steps
Cytotoxicity Low CC50 (<10 µM)Compound is generally toxic.De-prioritize or investigate the mechanism of toxicity.
High CC50 (>100 µM)Compound is not overtly toxic within the tested range.Proceed with functional assays at concentrations well below the CC50.
cAMP Assay Dose-dependent increase in cAMP (EC50 determined)Potential agonist of a Gs-coupled GPCR.Screen against a panel of known Gs-coupled receptors; perform antagonist assays.
Dose-dependent decrease in forskolin-stimulated cAMP (IC50 determined)Potential agonist of a Gi-coupled GPCR or antagonist of a Gs-coupled GPCR.Differentiate between Gi agonism and Gs antagonism; screen against receptor panels.
Calcium Flux Dose-dependent increase in intracellular Ca2+ (EC50 determined)Potential agonist of a Gq-coupled GPCR.Screen against a panel of known Gq-coupled receptors; perform antagonist assays.
Ion Channel Assay Dose-dependent increase or decrease in Tl+ fluxPotential modulator (opener or blocker) of a potassium channel.Confirm with electrophysiology (patch-clamp); screen against a panel of different ion channels.
No Activity No significant effect in any of the primary screens.The compound may target other pathways or require metabolic activation.Consider assays for other target classes (e.g., kinases, nuclear receptors) or phenotypic screens (e.g., cell proliferation, migration).

This structured approach allows for the efficient and logical characterization of novel compounds like this compound, paving the way for more focused downstream studies and potential lead optimization in a drug discovery program.

References

  • Title: 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: N-Ethylpiperidine-4-carboxamide, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ion Channel Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Flow Cytometric Potassium Channel Assay Source: ION Biosciences URL: [Link]

  • Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

  • Title: FLIPR Calcium 4 Assay Kit Guide Source: Molecular Devices URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors Source: YouTube (JoVE) URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]

  • Title: Intracellular Calcium Flux Source: University of Utah Flow Cytometry URL: [Link]

  • Title: IncuCyte® Cytotoxicity Assay Protocol Source: Sartorius URL: [Link]

  • Title: Fluo-8 Calcium Flux Assay Source: Protocols.io URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: this compound | 675112-80-8 Source: BuyersGuideChem URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Ion Channel Assays Source: Reaction Biology URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source: PubMed URL: [Link]

Sources

Application Note: Stability Testing of 4-amino-N-ethylpiperidine-1-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) is a functionalized piperidine derivative frequently employed as a building block in medicinal chemistry, particularly in the synthesis of GPCR ligands and enzyme inhibitors. Its structure features two distinct nitrogenous functionalities: a primary amine at the C4 position and an ethyl-substituted urea moiety at the N1 position.

While the piperidine core offers structural rigidity, the dual presence of a reactive primary amine and a hydrolytically susceptible urea linkage presents specific stability challenges in solution. This application note provides a comprehensive, standardized protocol for evaluating the solution stability of this compound, ensuring data integrity for downstream biological assays and synthetic applications.

Key Stability Risks
  • Urea Hydrolysis: The

    
     linkage is susceptible to acid/base-catalyzed hydrolysis, potentially releasing 4-aminopiperidine and ethylamine.
    
  • Oxidative Deamination: The primary amine at C4 is prone to oxidation (N-oxide formation) under accelerated stress conditions.

  • Carbamoylation: In the presence of nucleophilic buffers (e.g., Tris), the urea moiety can theoretically undergo trans-carbamoylation, though this is kinetically slow.

Physicochemical Profiling & Method Development

Before initiating stability studies, the analytical method must be optimized to retain and detect this polar, basic molecule.

Structural Properties[1][2][3][4]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 171.24 g/mol [2][3]

  • pKa (Calculated): ~10.2 (Primary amine at C4). The urea nitrogen is non-basic due to resonance delocalization.

  • LogP: ~0.2 (Highly polar/hydrophilic).

  • UV Chromophore: Weak. Lacks extended conjugation. Absorbance is primarily driven by the carbonyl

    
     transition (~205-215 nm).
    
Analytical Method (HPLC-DAD/MS)

Due to the high polarity and weak UV absorbance, standard C18 methods with acidic mobile phases may result in poor retention (elution in the void volume).

ParameterRecommended ConditionRationale
Column HILIC (e.g., Waters XBridge Amide) or Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP)HILIC retains polar amines well; Polar-embedded C18 prevents pore dewetting in high aqueous phases.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic AcidProvides protons for ionization (MS) and controls silanol activity.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient For C18: 0% B hold (2 min)

30% B (10 min). For HILIC: 95% B

60% B.
Slow gradient required to separate the parent from highly polar hydrolytic degradants.
Detection LC-MS (ESI+) or UV at 210 nm MS is preferred for sensitivity (

). UV at 210 nm requires high-purity solvents to minimize background noise.
Flow Rate 0.5 mL/minOptimal for typical 2.1mm ID columns.

Stability Testing Protocol

This protocol is designed to simulate "Worst Case" scenarios (Stress Testing) and "Real World" usage (Solution Stability).

Preparation of Stock Solutions
  • Solvent: Dissolve the compound in DMSO or Methanol to a concentration of 10 mM (Stock).

  • Verification: Verify complete dissolution by vortexing and visual inspection.

  • Working Solution: Dilute Stock 1:100 into the specific stress media (Final Conc: 100 µM).

Stress Conditions (Forced Degradation)

Perform these tests in sealed glass HPLC vials (amber for light protection).

Stress TypeMedium / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl24 Hours @ 60°C10–20%
Base Hydrolysis 0.1 M NaOH4 Hours @ RT*10–20%
Oxidation 3%

4 Hours @ RT10–20%
Thermal Water / pH 7.4 Buffer48 Hours @ 60°C< 5%
Photostability Water (Transparent Vial)1.2M Lux hours (ICH Q1B)Variable

*Note: Urea linkages are often more labile in base than in acid due to the formation of the isocyanate intermediate.

Routine Solution Stability (Autosampler/Benchtop)

For biological assays, stability in physiological buffer is critical.

  • Media: PBS (pH 7.4) and Cell Culture Media (DMEM).

  • Temperature: 37°C (Incubator) and 4°C (Storage).

  • Timepoints: 0, 2, 4, 8, 24, and 48 hours.

Data Analysis & Interpretation

Calculation

Quantify stability based on the Area Under the Curve (AUC) of the parent peak relative to the T=0 control.



Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for this compound.

StabilityPathways Parent 4-amino-N-ethylpiperidine- 1-carboxamide (MW 171.2) Hydrolysis_Inter Intermediate Carbamic Acid Parent->Hydrolysis_Inter Acid/Base Hydrolysis Oxide N-Oxide Derivative Parent->Oxide H2O2 Oxidation Prod_Amine 4-Aminopiperidine (MW 100.1) Hydrolysis_Inter->Prod_Amine Decarboxylation Prod_Ethyl Ethylamine (MW 45.1) Hydrolysis_Inter->Prod_Ethyl CO2 CO2 Hydrolysis_Inter->CO2

Figure 1: Primary degradation pathways. The urea linkage cleaves to yield the secondary amine (4-aminopiperidine) and ethylamine. Oxidation targets the primary amine.

Acceptance Criteria
  • Assay Validity: The T=0 injection must show >98% purity.

  • Stability Threshold:

    • Stable: >95% remaining after 24 hours.

    • Labile: <90% remaining. Action: Prepare fresh immediately before use.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] (2003).[5][4] Retrieved from [Link]

  • Estiu, G., et al. "Quantum mechanical and molecular dynamics simulations of ureases."[6] Journal of Computational Chemistry, 27(12), 1240-1262.[6] (2006). (Mechanistic insight into urea hydrolysis). Retrieved from [Link]

  • ChemIDplus. "this compound - RN: 675112-80-8." National Library of Medicine. Retrieved from [Link]Note: Link directs to the related ethyl ester analog record for structural property comparison as the specific carboxamide record is sparse.

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (2007).[6] (Standard forced degradation protocols). Retrieved from [Link]

Sources

Derivatization of 4-Amino-N-ethylpiperidine-1-carboxamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PIP-042

Executive Summary

This guide details the chemical derivatization of 4-amino-N-ethylpiperidine-1-carboxamide (CAS 675112-80-8), a privileged bifunctional scaffold used in drug discovery.[1] This molecule features a stable urea-like moiety (N-ethylcarboxamide) at the piperidine nitrogen (


) and a reactive primary amine at the C4 position (

).[1]

The


-ethylcarboxamide motif is a validated pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibitors, CCR5 antagonists, and various GPCR ligands.[1] The 

-amine serves as the primary "diversity handle," allowing researchers to rapidly generate libraries of amides, secondary amines, ureas, and sulfonamides to probe Structure-Activity Relationships (SAR).[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Growing the fragment via the C4-amine.[1]

  • DNA-Encoded Libraries (DEL): Attaching the scaffold to DNA tags.[1]

  • Probe Synthesis: Conjugating fluorophores or biotin for assay development.[1]

Chemical Biology & Reactivity Profile[1]

Structural Analysis[1]
  • Scaffold: Piperidine ring (Chair conformation).[1]

  • Fixed Moiety (

    
    ): 
    
    
    
    -ethylcarboxamide (
    
    
    ).[1] This group acts as a hydrogen bond donor/acceptor and is generally stable under standard coupling conditions.[1] It mimics the urea linkage found in potent sEH inhibitors.
  • Reactive Handle (

    
    ):  Primary amine (
    
    
    
    ).[1] Nucleophilic and basic (
    
    
    ~10 for the conjugate acid).
Reaction Decision Tree

Select the appropriate protocol based on the desired physicochemical properties of the final ligand.

ReactionLogic Start 4-Amino-N-ethylpiperidine- 1-carboxamide Decision Desired Linkage? Start->Decision Amide Amide (H-bond acceptor) Decision->Amide Stable Linker Amine Secondary Amine (Basic, Lipophilic) Decision->Amine Ionizable Group Urea Urea/Carbamate (H-bond Donor/Acceptor) Decision->Urea Rigid H-Bonding Protocol1 Protocol 1: HATU Coupling Amide->Protocol1 Protocol2 Protocol 2: Reductive Amination Amine->Protocol2 Protocol3 Protocol 3: Isocyanate/Chloroformate Urea->Protocol3

Figure 1: Decision matrix for derivatizing the C4-amine based on SAR goals.[1]

Pre-Reaction Considerations

  • Solubility: The scaffold is polar. Use polar aprotic solvents like DMF, DMSO, or DMAc for library synthesis.[1] For workups, DCM/MeOH (9:1) is often required to extract derivatives.[1]

  • Stability: The

    
    -carboxamide is stable to basic conditions (TEA, DIPEA) and mild acid.[1] Avoid refluxing in strong aqueous acid (e.g., 6M HCl), which may hydrolyze the urea.[1]
    
  • Purification: The basicity of the product depends on the reaction. Amides are non-basic; secondary amines remain basic.[1] Use SCX (Strong Cation Exchange) cartridges for rapid purification of amine products.

Experimental Protocols

Protocol 1: Amide Library Generation (HATU Coupling)

Objective: To couple diverse carboxylic acids to the C4-amine. Scale: 100 µmol (Parallel Synthesis compatible).

Materials:

  • Scaffold: this compound (17.1 mg, 100 µmol).[1]

  • Carboxylic Acid (

    
    ): 120 µmol (1.2 eq).[1]
    
  • Coupling Agent: HATU (110 µmol, 1.1 eq).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (300 µmol, 3 eq).[1]

  • Solvent: Anhydrous DMF (1 mL).

Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.5 mL). Add HATU (1.1 eq) and DIPEA (1.5 eq).[1] Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Dissolve the Scaffold (1 eq) in DMF (0.5 mL) containing the remaining DIPEA (1.5 eq). Add this solution to the activated acid mixture.

  • Reaction: Seal the vial and shake/stir at RT for 4–16 hours.

    • QC Check: Take a 5 µL aliquot, dilute in MeCN, and check by LCMS. Look for

      
      .[1]
      
  • Workup (High-Throughput):

    • Add 3 mL of EtOAc and 3 mL of sat.

      
      . Vortex and separate phases.[1]
      
    • Wash organic layer with brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Alternative (SCX): Not recommended for amides as they don't retain well on SCX unless the R-group contains a basic amine.[1]

Protocol 2: Reductive Amination (Secondary Amines)

Objective: To introduce alkyl/aryl groups while retaining the basic nitrogen (modulating pKa and solubility).

Materials:

  • Scaffold: 100 µmol.

  • Aldehyde (

    
    ): 120 µmol (1.2 eq).[1]
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (200 µmol, 2.0 eq).[1]

  • Acid Catalyst: Acetic Acid (AcOH) (10 µL, catalytic).[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Procedure:

  • Imine Formation: Dissolve Scaffold (1 eq) and Aldehyde (1.2 eq) in DCE (1 mL). Add AcOH (10 µL). Stir for 1 hour at RT.

    • Note: Use

      
       if the aldehyde is hydrated to drive equilibrium.
      
  • Reduction: Add STAB (2.0 eq) in one portion. The reaction may bubble slightly. Stir at RT for 16 hours.[1]

  • Quench: Add 1 mL of sat.

    
     and stir vigorously for 20 mins.
    
  • Purification (SCX Cartridge):

    • Load the organic layer onto a pre-conditioned SCX column.

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute product with 2M

      
       in MeOH.
      
    • Concentrate to yield the secondary amine.

Protocol 3: Urea Synthesis (sEH Inhibitor Design)

Objective: To create unsymmetrical ureas, a classic motif in soluble epoxide hydrolase inhibitors.

Materials:

  • Scaffold: 100 µmol.

  • Isocyanate (

    
    ): 100 µmol (1.0 eq).[1]
    
  • Solvent: Dry DCM or THF.[1]

Procedure:

  • Setup: Dissolve Scaffold (1 eq) in dry DCM (1 mL).

  • Addition: Add Isocyanate (1.0 eq) dropwise at 0°C (ice bath), then warm to RT.

    • Note: Isocyanates are highly reactive; excess is not usually needed.[1]

  • Reaction: Stir for 2–4 hours. Product often precipitates from DCM.[1]

  • Workup: Filter the precipitate (pure product). If soluble, evaporate and recrystallize from EtOAc/Hexane.[1]

Protocol 4: Fluorescent Labeling (Probe Synthesis)

Objective: Conjugation of a fluorophore (e.g., FITC or FAM-NHS) for biological assays.[1]

Materials:

  • Scaffold: 10 µmol.

  • Fluorophore: 5(6)-FAM-SE (Succinimidyl Ester) (10 µmol, 1.0 eq).[1]

  • Base: TEA (Triethylamine) (20 µmol).[1]

  • Solvent: DMSO (anhydrous).[1]

Procedure:

  • Dissolve Scaffold and TEA in DMSO (200 µL).

  • Add FAM-SE solution (in 50 µL DMSO).

  • Incubate in the dark for 2 hours.

  • Purification: Preparative HPLC (C18 column, Water/MeCN gradient + 0.1% TFA).

    • Validation: Verify by LCMS (Mass shift corresponding to Fluorophore).[1]

Quality Control & Troubleshooting

Analytical Data Summary
Derivative TypeExpected Mass Shift (

MW)
Key spectral Feature (NMR)Workup Method
Amide

Carbonyl peak ~165-170 ppmLiquid-Liquid Extraction
Sec.[1] Amine

New

signal near N
SCX Cartridge
Urea

Urea carbonyl ~155 ppmFiltration/Recrystallization
Troubleshooting Table
  • Issue: Low yield in Amide Coupling.

    • Cause: Amine salt formation or poor activation.[1]

    • Fix: Ensure DIPEA is fresh.[1] Switch coupling agent to COMU or T3P if steric hindrance is high.[1]

  • Issue: Over-alkylation in Reductive Amination.

    • Cause: Highly reactive aldehyde or excess reagent.[1]

    • Fix: Use STAB (milder than

      
      ).[1] Add aldehyde slowly.
      
  • Issue: Hydrolysis of N1-carboxamide.

    • Cause: High temperature in acidic media.[1]

    • Fix: Keep reaction temperature < 50°C. Avoid strong aqueous acids.[1]

Workflow Visualization

Workflow Input Input: Scaffold + Reagents Reaction Reaction Block (96-well plate or vial) Input->Reaction QC1 LCMS Check (Conversion > 80%?) Reaction->QC1 QC1->Reaction No (Optimize T/Time) WorkupA Acid/Base Extraction (For Amides) QC1->WorkupA Yes (Amide) WorkupB SCX Solid Phase Extraction (For Amines) QC1->WorkupB Yes (Amine) Final Final Plate (DMSO Stock) WorkupA->Final WorkupB->Final

Figure 2: High-throughput parallel synthesis workflow for library generation.

References

  • BuyersGuideChem. (2026).[1][3] this compound Structure and Suppliers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • Journal of Organic Chemistry. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid.[1][4] ACS Publications.[1] Retrieved from [Link]

  • MDPI. (2023).[1] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

Sources

"4-amino-N-ethylpiperidine-1-carboxamide" in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-amino-N-ethylpiperidine-1-carboxamide in High-Throughput Screening (HTS) & Library Design

Executive Summary

This compound (CAS: 675112-80-8) is a bifunctional heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.[1] Its structural architecture—comprising a piperidine core, a urea-like N-ethylcarboxamide moiety, and a solvent-exposed primary amine—positions it as a "privileged scaffold" for targeting hydrolases (e.g., Soluble Epoxide Hydrolase, sEH) and GPCRs.[1]

This guide details the technical protocols for utilizing this scaffold in high-throughput workflows, focusing on:

  • In-bound Quality Control of the building block.[1][2]

  • Parallel Synthesis protocols for library expansion at the C4-amine.

  • HTS Assay Configuration using a fluorescence-based enzymatic screen (sEH exemplar).

Scaffold Characterization & Handling

Before entering the HTS workflow, the physicochemical properties of the scaffold must be validated to prevent "false positives" arising from aggregation or precipitation.[1][2]

Physicochemical Profile
PropertyValueHTS Implication
Molecular Weight 171.24 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).[1]
LogP ~0.56High water solubility; low risk of non-specific hydrophobic binding.[1][2]
H-Bond Donors/Acceptors 2 / 2Urea motif acts as a critical "anchor" in active sites.[1][2]
pKa (C4-amine) ~10.5Exists as cation at physiological pH; requires base for coupling reactions.[1][2]
Stock Solution Preparation (Protocol)

The urea moiety can induce stacking/aggregation at high concentrations.[1][2]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 17.12 mg in 1.0 mL DMSO.

  • Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Measure absorbance at 600 nm. An OD600 > 0.05 indicates precipitation.[1][2]

  • Storage: Aliquot into amber glass vials; store at -20°C under argon. Avoid freeze-thaw cycles (>3 cycles degrades the urea).[1][2]

Application I: Parallel Library Synthesis Workflow

The primary application of this compound is as a core scaffold for generating focused libraries.[1] The C4-amine is derivatized with diverse carboxylic acids (R-COOH) to probe the "Right-Hand Side" (RHS) of the binding pocket.[1]

Automated Amide Coupling Protocol (96-well format)

Objective: Synthesize 96 unique urea-piperidine derivatives.

Reagents:

  • Scaffold: 0.2 M stock of this compound in DMF.

  • Acids: 96 diverse carboxylic acids (0.2 M in DMF).[1][2]

  • Coupling Agent: HATU (0.2 M in DMF).[1][2]

  • Base: DIPEA (0.5 M in DMF).[1][2]

Step-by-Step Workflow:

  • Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 5 µL of diverse acids into a 96-well reaction plate (chemically resistant PP).

  • Activation: Add 5 µL HATU and 5 µL DIPEA. Shake at 800 rpm for 10 mins.

  • Scaffold Addition: Add 5 µL of the scaffold solution (1:1 stoichiometric ratio).

  • Reaction: Seal plate; incubate at RT for 12 hours.

  • Quenching: Add 2 µL of 10% ethylenediamine (scavenges unreacted acid/HATU).

  • Direct Dilution: For crude screening, dilute 1:1000 into assay buffer. Note: Modern HTS often screens crude reaction mixtures if coupling efficiency is >90%.[2]

Visualizing the Synthesis Logic:

LibrarySynthesis Scaffold Scaffold: 4-amino-N-ethylpiperidine -1-carboxamide Coupling Coupling Reaction (12h, RT) Scaffold->Coupling  Nucleophilic Attack   Acids Diversity Set: 96 Carboxylic Acids Activation Activation: HATU + DIPEA Acids->Activation  Activate Carboxyl   Activation->Coupling Library HTS Ready Library (96 Urea-Amides) Coupling->Library  QC & Dilution  

Caption: Parallel synthesis workflow for derivatizing the C4-amine of the scaffold.

Application II: HTS Assay Protocol (sEH Exemplar)

The urea-piperidine motif is a classic pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibition.[1][2] This protocol describes screening the synthesized library against sEH using a fluorogenic substrate (PHOME).[1][2]

Mechanistic Rationale: The N-ethyl-1-carboxamide urea mimics the transition state of the epoxide hydrolysis, engaging Asp335 and Tyr383 in the sEH active site [1].[1] The library probes the hydrophobic tunnel via the C4-substituent.[1][2]

Assay Materials
  • Enzyme: Recombinant human sEH (0.1 nM final).[1][2]

  • Substrate: PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1] Non-fluorescent until hydrolyzed.[1][2]

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (prevents scaffold aggregation).

  • Controls: AUDA (Positive Control, IC50 ~3 nM), DMSO (Negative Control).

Screening Protocol (384-well)
  • Plating Compounds: Dispense 20 nL of library compounds (from Section 3) into black 384-well plates (Final conc: 10 µM).

  • Enzyme Addition: Dispense 10 µL of sEH enzyme solution.

  • Pre-Incubation: Centrifuge (1000 x g, 1 min); Incubate 15 mins at RT. Crucial: Allows slow-binding urea inhibitors to engage.[1]

  • Substrate Initiation: Dispense 10 µL of 50 µM PHOME substrate.

  • Detection: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 30 minutes.

  • Data Processing: Calculate slope (RFU/min) for the linear range.

Data Analysis & Validation
  • Percent Inhibition:

    
    
    
  • Z-Factor (Z'): Must be > 0.5 for a valid screen.[1][2]

    • 
      [1]
      
    • Where

      
       = positive control (AUDA) and 
      
      
      
      = negative control (DMSO).[1][2]

Visualizing the Assay Mechanism:

AssayMechanism Substrate Substrate (PHOME) (Non-Fluorescent) Product Product (6-MNA) (Highly Fluorescent) Substrate->Product  Signal Generation   Enzyme Enzyme (sEH) Enzyme->Substrate  Hydrolysis   Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Enzyme->Complex  Binding   Inhibitor Scaffold Library (Urea-Piperidine) Inhibitor->Enzyme  Competition   Complex->Product  Blocked  

Caption: Competitive inhibition mechanism. The scaffold blocks sEH hydrolysis of PHOME, reducing fluorescence.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Factor (<0.5) Pipetting error or DMSO variability.Check liquid handler calibration.[1][2] Ensure DMSO < 1% final concentration.[1][2]
High False Positives Compound aggregation / Fluorescence quenching.[1][2]Add 0.01% Triton X-100 to buffer.[1][2] Check compounds for intrinsic fluorescence at 465 nm.
No Inhibition Scaffold degradation or steric clash.[1][2]Verify scaffold integrity by LC-MS. Ensure C4-substituents fit the sEH hydrophobic pocket.[1][2]

References

  • Morisseau, C., & Hammock, B. D. (2005).[1][2] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology, 45, 311-333.[1][2] Link[1][2]

  • Shen, H. C., & Hammock, B. D. (2012).[1][2] "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][2] Journal of Medicinal Chemistry, 55(5), 1789-1808.[1][2] Link[1][2]

  • Inglese, J., et al. (2006).[1][2] "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries."[1] Proceedings of the National Academy of Sciences, 103(31), 11473-11478.[1][2] Link[1][2]

  • NCATS/NIH Assay Guidance Manual. "Enzyme Assays." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Your Yield is Low

The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) presents a classic "chemoselectivity vs. solubility" paradox.[1][2] Low yields typically stem from two distinct failure modes:

  • Regiochemical Failure (Upstream): Attempting to react unprotected 4-aminopiperidine with ethyl isocyanate results in a mixture of the desired product, the N4-urea isomer, and the N1,N4-bis-urea.[1][2]

  • Isolation Failure (Downstream): The final product is a highly polar, water-soluble primary amine.[1][2][3] Standard aqueous workups (e.g., DCM/Water extraction) often result in >80% product loss to the aqueous phase.[1][2][3]

This guide provides a self-validating protocol to bypass these pitfalls.

Diagnostic & Troubleshooting Guide (FAQ)

Issue 1: "I am seeing multiple spots on TLC and low conversion."

Diagnosis: Lack of N4-protection.[1][2][3] Technical Insight: Both nitrogen atoms in 4-aminopiperidine are nucleophilic.[1][2][3] While the secondary ring amine (N1) is generally more nucleophilic due to electronic effects, the primary exocyclic amine (N4) is sterically unhindered.[1][2][3] Reacting ethyl isocyanate with the unprotected diamine leads to statistical mixtures (N1-urea, N4-urea, and bis-urea).[1][2]

Solution: You must use a protecting group strategy.[1][2][3]

  • Standard: Start with 4-(N-Boc-amino)piperidine .[1][2][3]

  • Mechanism: The Boc group renders the N4 position non-nucleophilic, forcing the isocyanate to react exclusively at the N1 position.[2][3]

Issue 2: "The reaction worked (by LCMS), but I recovered almost nothing after extraction."

Diagnosis: Phase distribution error. Technical Insight: The target molecule is a low-molecular-weight polar amine.[1][2][3] Its LogP is approximately 0.56, meaning it is hydrophilic.[2][3]

  • The Trap: If you deprotect a Boc intermediate with TFA or HCl and then try to extract with Ethyl Acetate/Water at neutral pH, the product remains in the water as a salt.[1][2] Even at basic pH (pH > 10), the free base is sufficiently soluble in water to resist extraction into non-polar solvents like Hexane or Ether.[1][2][3]

Solution:

  • Preferred: Use SCX-2 (Strong Cation Exchange) solid-phase extraction.[1][2][3] The amine binds to the resin; impurities wash away; product elutes with ammonia/methanol.[1][2][3]

  • Alternative: Use a "Salting Out" extraction method with Chloroform:Isopropanol (3:1) as the organic phase.[1][2][3]

Issue 3: "My product is a sticky oil that degrades."

Diagnosis: Carbamic acid instability or residual TFA.[1][2][3] Technical Insight: If the final free base is not fully dried or contains residual acid, it can form carbamates with atmospheric CO2 or undergo slow oxidation.[2][3]

Solution: Isolate as the Hydrochloride Salt (CAS: 1158357-04-0) for long-term stability.[1][2][3] The salt is a stable solid, whereas the free base is often an oil or low-melting solid.[1][2][3]

Visualizing the Failure Modes

The following diagram illustrates the difference between the "Direct Route" (Failure) and the "Protected Route" (Success).

SynthesisPathways node_start 4-Aminopiperidine node_boc 4-Boc-Aminopiperidine node_start->node_boc Boc-Protection (or buy commercially) node_direct Direct Reaction (+ EtNCO) node_start->node_direct Unprotected node_urea_boc Intermediate: N1-Ethylurea-N4-Boc node_boc->node_urea_boc EtNCO, DCM (Regioselective) node_mess Mixture: N1-Urea + N4-Urea + Bis-Urea (LOW YIELD) node_direct->node_mess node_final Target Product: This compound node_urea_boc->node_final Deprotection (HCl/Dioxane or TFA)

Caption: Comparison of the failed direct route (red) vs. the validated protecting group strategy (blue/green).

Optimized Experimental Protocol

Step 1: Urea Formation

Reagents: 4-Boc-aminopiperidine (1.0 equiv), Ethyl Isocyanate (1.1 equiv), Triethylamine (1.5 equiv), DCM (Anhydrous).[1][2][3]

  • Dissolve 4-Boc-aminopiperidine in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C under Nitrogen atmosphere.

  • Add Ethyl Isocyanate dropwise.[1][2][3] (Caution: Toxic/Volatile).[1][2][3]

  • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

  • QC Check: TLC (5% MeOH in DCM) should show conversion of the starting material (

    
    ) to a higher running spot (
    
    
    
    ).
  • Workup: Wash with 0.5M citric acid (removes unreacted amines), then brine. Dry organic layer over

    
    .[1][2][3] Concentrate to yield the Boc-protected intermediate .[2][3]
    
Step 2: Deprotection & Isolation (The Critical Step)

Reagents: 4M HCl in Dioxane OR TFA/DCM (1:4).[1][2][3]

  • Dissolve the intermediate from Step 1 in the chosen acid solution. Stir for 1-2 hours.

  • Concentrate the reaction mixture to dryness in vacuo.

  • Decision Point (Salt vs. Free Base):

Option A: Isolate as HCl Salt (Recommended for Stability)[1][2][3]
  • Triturate the crude residue with Diethyl Ether or MTBE.[1][2][3]

  • Filter the white solid.[1][2][3][4]

  • Yield: Typically >90%.[1][2][3]

  • Purity: High.

Option B: Isolate as Free Base (If required for next step)[1][2][3]
  • DO NOT simply extract with water/DCM.[1][2][3]

  • Method: Dissolve residue in minimal MeOH. Load onto an SCX-2 cartridge (pre-wetted with MeOH).

  • Wash cartridge with 3 column volumes (CV) of MeOH (removes non-basic impurities).[1][2][3]

  • Elute product with 2M Ammonia in Methanol .

  • Concentrate the ammoniacal eluate to obtain the pure free amine.[1][2][3]

Data: Solvent Extraction Efficiency Comparison

Theoretical recovery rates for this compound (Free Base)

Extraction System (Organic/Aqueous pH 12)Predicted Recovery (%)Notes
DCM / Water < 20%Product partitions to water.[1][2][3]
EtOAc / Water < 10%Product partitions to water.[1][2][3]
CHCl3 : IPA (3:1) / Water 85-95% "Salting out" effect + high polarity organic phase.[1][2][3]
SCX-2 Solid Phase > 95% Best method.[1][2][3] No phase separation required.[1][2][3]

Troubleshooting Logic Flow (Workup)

WorkupLogic start Reaction Complete (Deprotection Step) check_form Which form do you need? start->check_form salt_path HCl Salt Form check_form->salt_path Storage/Stability base_path Free Base Form check_form->base_path Immediate Use action_salt Evaporate Solvent Triturate with Ether Filter Solid salt_path->action_salt action_base_bad Standard Extraction (DCM/Water) base_path->action_base_bad Avoid action_base_good SCX-2 Cartridge OR CHCl3:IPA (3:1) Extraction base_path->action_base_good Recommended result_bad Low Yield (Product in Water) action_base_bad->result_bad result_good High Yield (>90%) action_base_good->result_good

Caption: Decision tree for isolating the final product. Note the high risk of yield loss using standard extraction.[1][2]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][3] (Standard reference for Boc chemistry and deprotection conditions).

  • Seto, M.; et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."[2][3][5] Bioorganic & Medicinal Chemistry Letters, 2004 , 14(22), 5551-5554.[1][2][3] Link (Demonstrates the necessity of Boc-protection for 4-aminopiperidine selectivity).[1][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96573, 4-(Ethylamino)piperidine-4-carboxamide.[1][2][3] Link (Verifies structure and chemical properties).

  • ChemScene. Product Data: this compound hydrochloride.[1][2][3][6][7] Link (Commercial availability of the stable salt form).[1][2][3]

Sources

Technical Support Center: Investigating the Stability of 4-amino-N-ethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical support guide addresses the potential degradation of 4-amino-N-ethylpiperidine-1-carboxamide (CAS 675112-80-8) in common experimental assays.[1][2] As specific degradation pathways for this molecule are not extensively documented in public literature, this resource provides a framework for identifying and troubleshooting stability issues based on first principles of its chemical structure. The core functional groups—a tertiary amine within a piperidine ring, a primary amino group, and a carboxamide—are the primary sites of potential instability.[3] This guide offers structured FAQs, troubleshooting protocols, and methodologies to empower researchers to establish the stability profile of this compound under their specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations that may suggest compound degradation and provides immediate troubleshooting steps.

Q1: My analytical results (HPLC, LC-MS) for this compound are inconsistent. The peak area for my compound is decreasing over time in prepared samples. What could be happening?

A1: Inconsistent analytical results, particularly a decreasing peak area of the parent compound, strongly suggest degradation under your storage or experimental conditions.[3] The molecule contains several functional groups susceptible to degradation:

  • Piperidine Ring Nitrogen: The tertiary amine within the piperidine ring is prone to oxidation, potentially forming N-oxides or leading to ring-opening.[3]

  • Carboxamide Group: Amides can undergo hydrolysis, especially under acidic or basic conditions, cleaving the molecule.[4][5][6]

  • Exocyclic Amino Group: The primary amine at the 4-position can also be a site for oxidative degradation.

Initial Troubleshooting Steps:

  • Review Sample Preparation: Are your samples stored in appropriate solvents? Are they protected from light and stored at a consistent, cool temperature?

  • Check pH of Solutions: The pH of your buffers and assay media is critical. Both acidic and basic conditions can accelerate the hydrolysis of the carboxamide group.[7]

  • Consider Dissolved Oxygen: If not explicitly de-gassed, your aqueous buffers contain dissolved oxygen, which can contribute to oxidation over time, especially if trace metal ions are present.[8]

  • Evaluate Analyte Concentration: High concentrations of the compound in solution can sometimes accelerate degradation.[9] It is recommended to start stability studies at a concentration like 1 mg/mL.[9]

Q2: I've observed the appearance of new, unidentified peaks in my chromatogram during an experiment. Could these be degradants?

A2: Yes, the appearance of new peaks that grow over time as the parent peak decreases is a classic sign of degradation. To confirm, you should conduct a forced degradation study (stress testing), which is a systematic way to intentionally degrade the compound under various conditions to identify potential degradants and establish the stability-indicating nature of your analytical method.[7][9] This process helps reveal degradation pathways such as hydrolysis, oxidation, and photolysis.[7]

Q3: What are the most probable degradation pathways for this compound based on its structure?

A3: Based on its functional groups, the two most likely non-metabolic degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The carboxamide bond is a primary target. Under acidic or basic conditions, it can hydrolyze to form 4-amino-piperidine and N-ethylcarbamic acid (which would likely decompose further).

  • Oxidation: The tertiary amine of the piperidine ring is highly susceptible to oxidation, which can lead to the formation of a stable N-oxide. This is a common metabolic and chemical degradation route for piperidine-containing drugs.[3][10] Further oxidation could potentially lead to ring cleavage.[3][11][12]

The diagram below illustrates these two primary hypothetical pathways.

G cluster_0 Hypothetical Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis Parent This compound Oxide Piperidine N-Oxide (Major Oxidative Product) Parent->Oxide [O] (e.g., H₂O₂, O₂) Hydrolysis_Prods 4-Aminopiperidine + Ethyl Isocyanate/CO2 Parent->Hydrolysis_Prods H₂O (Acid or Base) RingOpen Ring-Opened Products (Further Oxidation) Oxide->RingOpen Harsh [O]

Caption: Predicted primary degradation pathways for the target molecule.

Section 2: Troubleshooting Guide: Experimental Protocols

If initial troubleshooting suggests compound instability, a systematic investigation is required. This section provides a workflow and detailed protocols for conducting a forced degradation study.

Workflow for Investigating Degradation

Caption: Workflow for a systematic stability investigation.

Protocol 2.1: Forced Degradation Study

This study is essential to understand the intrinsic stability of the molecule and to ensure your analytical method can separate the parent compound from any degradants.[7][9] An acceptable level of degradation for these studies is typically targeted between 5-20%.[9] If degradation is too rapid, reduce the stress condition (e.g., lower temperature, shorter time, or lower reagent concentration).

Objective: To identify the conditions under which this compound degrades and to generate its primary degradation products.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M and 0.1M

  • Sodium Hydroxide (NaOH), 1M and 0.1M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)[9]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water or MeOH).

  • Stress Conditions Setup: For each condition below, prepare a sample in a sealed, clear glass vial. Include a control sample stored at 4°C protected from light.

Stress ConditionReagent/ConditionTemperatureRecommended Time PointsNeutralization Step (before HPLC analysis)
Acid Hydrolysis 0.1M HCl60°C2, 6, 24, 48 hoursNeutralize with equal molarity NaOH
Base Hydrolysis 0.1M NaOHRoom Temp2, 6, 24, 48 hoursNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room Temp2, 6, 24, 48 hoursQuench with excess sodium bisulfite if needed
Thermal Stress Stored as solid & in solution80°C1, 3, 7 daysN/A
Photostability Solution exposed to lightRoom TempPer ICH Q1B guidelinesN/A
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Perform the neutralization step as indicated in the table.

    • Dilute the sample to a suitable concentration for your analytical method.

    • Analyze using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.

Section 3: Analytical Method Troubleshooting

A robust analytical method is the cornerstone of any stability study. If you are having trouble resolving the parent peak from degradants, consider the following.

Q: My HPLC method shows co-eluting peaks or poor resolution between the parent compound and new peaks formed during stress testing. How can I improve my separation?

A: This indicates your method is not "stability-indicating." Method optimization is required.

Troubleshooting Table: HPLC Method Development

IssuePossible CauseSuggested Solution
Poor Resolution Mobile phase is not optimal for separating compounds with different polarities.1. Gradient Optimization: If using isocratic, switch to a gradient method. If already using a gradient, make it shallower to increase separation time. 2. Change Organic Modifier: Switch from Acetonitrile to Methanol or vice-versa. They offer different selectivities. 3. Adjust pH: The ionization state of your compound and its degradants affects retention. Buffer the aqueous portion of your mobile phase. For this amine-containing compound, a pH between 3-6 is a good starting point.[13]
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.1. Mobile Phase: Ensure mobile phase is fresh and well-mixed. Use a bottle cap that limits evaporation.[13] 2. Temperature Control: Use a column oven to maintain a consistent temperature.[13] 3. Column Equilibration: Ensure the column is fully equilibrated between runs, especially with gradient methods.
High Backpressure Blockage in the system, often at the column inlet frit.1. Filter Samples: Always filter samples before injection. 2. Use a Guard Column: A guard column will protect your analytical column from particulates. 3. Reverse Flush Column: Follow the manufacturer's instructions to flush the column in the reverse direction (disconnect from detector first).[14]

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Available from: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. Available from: [Link]

  • You, Z., et al. (2020). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. NIH Public Access, 2020, 1-15. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Available from: [Link]

  • Lauraguais, A., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(31), 5891-5903. Available from: [Link]

  • Peretto, I., et al. (2003). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 44(15), 3099-3102. Available from: [Link]

  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(10), 4049-4052. Available from: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2003). Available from: [Link]

  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 119(15), e2118775119. Available from: [Link]

  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (1998). Available from: [Link]_

  • Agilent Technologies. GPC/SEC Troubleshooting and Good Practice. Available from: [Link]

  • Chemistry LibreTexts. 10.5: Synthesis of Amines. (2023). Available from: [Link]

  • The Organic Chemistry Tutor. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. (2020). Available from: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available from: [Link]

  • Lepaumier, H., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(30), 10076-10086. Available from: [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

Sources

Technical Support Center: Preventing Precipitation of 4-amino-N-ethylpiperidine-1-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for "4-amino-N-ethylpiperidine-1-carboxamide" (CAS No. 675112-80-8). This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture experiments. A common and frustrating challenge when working with novel small molecules is their tendency to precipitate upon introduction to complex aqueous environments like cell culture media. This guide provides a deep dive into the causative factors of precipitation and offers robust, field-proven protocols to ensure your compound remains in solution, thereby safeguarding the integrity and reproducibility of your experimental results.

Section 1: Understanding the Compound: Physicochemical Properties

To effectively prevent precipitation, we must first understand the compound's inherent properties. While "this compound" is a commercially available research chemical, comprehensive public data on its physicochemical characteristics is limited. The table below summarizes what is known and highlights the critical parameters that influence solubility.

PropertyValue / InformationSignificance in Cell Culture
CAS Number 675112-80-8[1][2][3][4]Unique identifier for the correct chemical substance.
Molecular Formula C₈H₁₇N₃O[1][2][3]Provides the elemental composition.
Molecular Weight 171.24 g/mol [1][3]Used for calculating molar concentrations for stock solutions.
Appearance Powder or liquid[4]Dictates initial handling for weighing and dissolution.
pKa Not publicly availableCritical Missing Data. The pKa value(s) would predict the compound's charge state at the physiological pH of cell culture media (~7.4). A change in charge upon dilution into the media can drastically alter solubility.
logP Not publicly availableCritical Missing Data. The LogP (octanol-water partition coefficient) would indicate the compound's hydrophobicity. A high logP suggests poor aqueous solubility, making precipitation more likely.
Aqueous Solubility Not publicly availableCritical Missing Data. This is the maximum concentration achievable in water. Without this value, we must rely on empirical testing and best practices.

Given the lack of specific solubility data, the following sections will focus on the universal principles and techniques that govern small molecule solubility in biological systems.

Section 2: The Root Cause: Why Compounds Precipitate in Media

Precipitation is not random; it is a predictable physicochemical event. Understanding the underlying causes is the first step toward prevention.

Q1: What is "solvent shock" and how does it cause precipitation?

A: Solvent shock is the most common cause of precipitation for compounds prepared in a strong organic solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is added directly and rapidly into the aqueous cell culture medium, the local concentration of DMSO at the point of addition is momentarily very high. However, as it disperses, the DMSO concentration plummets. The compound, which was soluble in the high-DMSO environment, is suddenly exposed to a primarily aqueous solution where its solubility is much lower. This rapid change in solvent environment forces the compound out of solution, causing it to precipitate or form crystals.[5][6]

Q2: How does the pH of my culture media affect compound solubility?

A: The pH of standard cell culture media is tightly buffered between 7.2 and 7.4. Many organic molecules have ionizable groups (amines, carboxylic acids). The charge state of these groups is dependent on the surrounding pH. The piperidine and amino groups in "this compound" are likely basic and will be protonated (positively charged) at neutral pH. If you were to dissolve the compound in a solvent with a different pH, its charge state—and therefore its solubility—could change dramatically when it is introduced to the buffered media, leading to precipitation.

Q3: Can components within the media itself cause my compound to precipitate?

A: Yes. Cell culture media is a complex mixture of salts, amino acids, vitamins, and, if supplemented, proteins (e.g., from Fetal Bovine Serum, FBS).[7]

  • Salting Out: Media contains high concentrations of salts (e.g., NaCl, KCl). For some compounds, these high ionic strengths can decrease solubility, effectively "pushing" them out of solution.[8]

  • Protein Binding: If you are using serum-supplemented media, your compound may bind to abundant proteins like albumin. While this can sometimes increase the apparent solubility, non-specific binding can also lead to the formation of insoluble protein-compound aggregates.

  • Component Interaction: The various small molecules within the media can sometimes act as solubilizing agents, but they can also compete for hydration, potentially reducing the solubility of your test compound.[7]

Q4: Does temperature play a role?

A: Absolutely. Temperature affects solubility. When you take your complete media from the refrigerator (4°C) and warm it to 37°C, the solubility of salts and other components changes. Similarly, if a compound's stock solution is stored frozen, it must be brought to room temperature and vortexed thoroughly to ensure it is fully redissolved before use.[9] Adding a cold stock solution to warm media can cause a localized temperature drop, potentially leading to precipitation.

Section 3: Troubleshooting Guide: A Precipitate Has Formed

If you observe cloudiness, crystals, or a film in your media after adding the compound, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Protocol Review cluster_3 Corrective Actions A Precipitate Observed in Culture Flask/Plate B 1. Visual Confirmation: Is it compound or contamination? (Check under microscope) A->B C 2. Check Stock Solution: Is the stock clear? (Warm & Vortex if needed) B->C It's the compound D 3. Review Dilution Method: Was stock added directly to bulk media? C->D E 4. Review Concentrations: Is final solvent conc. too high? Is compound conc. above solubility limit? D->E No F Re-prepare working solution using the 'Intermediate Dilution Protocol' (See Section 4) D->F Yes (Solvent Shock) G Lower final compound concentration E->G Compound conc. too high H Prepare a new, lower concentration stock solution E->H Stock conc. too high G cluster_0 INCORRECT METHOD (High Risk of Precipitation) cluster_1 CORRECT METHOD (Low Risk of Precipitation) A 10 mM Stock in 100% DMSO B 10 mL Culture Media (Aqueous) A->B Add 10 µL directly C Precipitation! (Solvent Shock) B->C D 10 mM Stock in 100% DMSO E Step 1: Intermediate Dilution Add 90 µL of Media to 10 µL of Stock (Vortex Gently) D->E F 1 mM Intermediate Solution in 10% DMSO (Aqueous) E->F G Step 2: Final Dilution Add 100 µL of Intermediate to 9.9 mL Media F->G H 10 µM Final Solution (Clear) G->H

Caption: Visualization of incorrect vs. correct compound dilution methods.

Step-by-Step Protocol (Example for 10 µM final concentration):

  • Thaw and Prepare: Thaw your 10 mM stock solution. Warm to room temperature and vortex to ensure it is homogeneous. Pre-warm your cell culture media to 37°C.

  • Create Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of your pre-warmed media (e.g., 90 µL). To this media, add the required volume of your stock solution (e.g., 10 µL). This creates a 1:10 dilution (1 mM) in a 10% DMSO/media solution. Mix immediately by gentle vortexing or flicking the tube. [6]3. Final Dilution: Immediately take this intermediate solution and add it to the bulk of your cell culture media. For example, add the 100 µL of the 1 mM intermediate solution to 9.9 mL of media to achieve your final 10 µM concentration. The final DMSO concentration will be a well-tolerated 0.1%.

  • Mix and Apply: Gently swirl the final media flask or plate to ensure even distribution before applying to cells.

DoDon't
Do use high-purity, anhydrous DMSO. [5]Don't use old or potentially wet DMSO.
Do ensure your stock solution is fully dissolved before use.Don't add a concentrated stock directly to bulk aqueous media. [6]
Do perform an intermediate dilution step in pre-warmed media.Don't forget to calculate your final solvent concentration.
Do keep the final DMSO concentration below 0.5%, and ideally ≤0.1%. [10]Don't ignore a cloudy or hazy solution; it will produce invalid data.
Section 5: Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a universal "safe" limit is generally considered to be 0.1%. Many robust cell lines can tolerate up to 0.5% DMSO with minimal effects. However, concentrations above this can induce stress, differentiation, or toxicity. [10]You should always run a vehicle control (media with the same final concentration of DMSO) to ensure the solvent itself is not affecting your experimental outcome.

Q: I followed the protocol perfectly, and my compound still precipitates. What are my options?

A: If precipitation occurs even with best practices, you may be exceeding the compound's thermodynamic solubility limit in your media.

  • Lower the Concentration: The simplest solution is to repeat the experiment with a lower final concentration of the compound.

  • Try an Alternative Solvent: If known, a more water-miscible solvent like ethanol could be tested, but be aware it can also be toxic to cells.

  • Use Solubilizing Agents: For preclinical formulations, agents like cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds, though this adds another variable to your experiment that must be controlled for. [10] Q: How should I properly store my stock solution of this compound?

A: Based on supplier recommendations and general best practices, the stock solution (in anhydrous DMSO) should be aliquoted into single-use vials and stored tightly sealed at -20°C or -80°C to minimize degradation and prevent moisture contamination. [4][11]

References
  • BuyersGuideChem. (n.d.). This compound | 675112-80-8. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C8H17N3O. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • He, F., George, A., & Rasdal, E. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering, 116(5), 1089-1100. Available at: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 577. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

Sources

"4-amino-N-ethylpiperidine-1-carboxamide" off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Troubleshooting of Off-Target Effects in Cellular Models

Executive Summary: The Scaffold Context

Welcome to the Technical Support Hub. You are likely accessing this guide because you are utilizing 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) as a building block, a fragment in a screening library, or a metabolic intermediate in your drug discovery pipeline.

While this piperidine carboxamide scaffold is a "privileged structure" in medicinal chemistry—found in ALK inhibitors, 5-HT4 agonists, and proteasome inhibitors—it possesses inherent physicochemical properties that frequently generate phenotypic artifacts in cellular models.

The Core Issue: This molecule contains a basic primary amine (C4-position) and a piperidine core. At physiological pH, it functions as a Cationic Amphiphilic Drug (CAD) precursor. This physicochemical profile often leads to lysosomal trapping (phospholipidosis) and hERG channel blockade , which are frequently mistaken for specific target modulation.

Troubleshooting Guide (Q&A Format)

Category A: Cytotoxicity & Cell Health

Q1: I am observing unexpected cytotoxicity in my HepG2/HEK293 assays, but the IC50 shifts significantly when I change the incubation time. Is this specific target engagement?

Diagnosis: This is likely Lysosomotropism (Ion Trapping) , not specific target toxicity. Technical Explanation: The 4-amino group on the piperidine ring typically has a pKa > 9.0. In the neutral pH of the cytosol (~7.2), the molecule permeates membranes. However, once it diffuses into the acidic environment of the lysosome (pH ~4.5-5.0), it becomes protonated and positively charged. The charged species cannot diffuse back out, leading to accumulation 100-1000x higher than cytosolic concentrations. This causes lysosomal swelling and vacuolization, triggering non-apoptotic cell death.

Action Plan:

  • Visual Check: Inspect cells under 40x phase contrast. Look for "foamy" cytoplasm (vacuoles).

  • Validation Experiment: Perform the Ammonium Chloride Competition Assay .

    • Co-treat cells with 10 mM NH₄Cl (which raises lysosomal pH).

    • Result: If cytotoxicity is rescued/reduced by NH₄Cl, the mechanism is lysosomal trapping, not specific target inhibition.

Category B: Electrophysiology & Safety

Q2: My compound shows activity in a calcium flux assay, but I suspect it might be hitting ion channels. Does this scaffold have known liabilities?

Diagnosis: High risk of hERG Channel Blockade . Technical Explanation: The piperidine ring is a classic pharmacophore for hERG K+ channel binding. The nitrogen atom (even when substituted as a carboxamide) can interact with the Tyr652 and Phe656 residues in the hERG pore. Blockade of this channel leads to QT prolongation risks in vivo, but in cellular models, it can alter membrane potential and calcium signaling, producing false positives in GPCR flux assays.

Action Plan:

  • Immediate Step: Run a patch-clamp assay (manual or automated) specifically looking at tail currents.

  • Structural Modification: If this is a lead series, consider reducing the basicity of the 4-amino group (e.g., capping with an acetyl group or fluorine substitution) to lower hERG affinity.

Category C: Biochemical Assay Interference

Q3: We see inhibition in our kinase screen, but the effect disappears in the presence of high BSA/Serum. Why?

Diagnosis: Non-Specific Protein Binding (NSB). Technical Explanation: While the carboxamide moiety is polar, the ethyl-piperidine core can exhibit lipophilicity (LogP variations depend on substitutions). If your assay buffer is low in detergent or carrier protein, the positively charged amine may interact non-specifically with the negatively charged backbone of the kinase or the assay plate surface.

Action Plan:

  • Protocol Adjustment: Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer.

  • Data Check: If potency drops >10-fold with BSA addition, the initial "hit" was likely an artifact of stickiness or aggregation.

Visualizing the Mechanism: Lysosomal Trapping

The following diagram illustrates the "Ion Trapping" mechanism responsible for the most common off-target effect (vacuolization) seen with 4-amino-piperidine derivatives.

LysosomalTrapping cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neutral 4-AEP-1-C (Neutral) Drug_Cyto Diffusion Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Protonated 4-AEP-1-C (H+) Drug_Cyto->Drug_Protonated Enters Acidic Compartment Drug_Protonated->Drug_Cyto Cannot Diffuse Out (Trapped) Accumulation ACCUMULATION (100x - 1000x) Drug_Protonated->Accumulation Protonation Swelling Osmotic Swelling (Vacuolization) Accumulation->Swelling Toxicity Trigger

Figure 1: Mechanism of Lysosomotropism. The basic amine allows entry but prevents exit from acidic lysosomes, leading to toxic accumulation.

Standardized Validation Protocols

To confirm if your cellular effects are genuine or artifacts of the scaffold, execute these protocols.

Protocol A: Phospholipidosis Detection (HCS LipidTOX)

Use this to confirm if cytotoxicity is due to lysosomal stress.

StepReagent/ActionParameterNotes
1 Cell SeedingHepG2 or U2OSSeed at 5,000 cells/well in 96-well plate.
2 TreatmentCompound (0.1 - 50 µM)Incubate for 24 - 48 hours .
3 Positive ControlAmiodarone (10 µM)Known inducer of phospholipidosis.
4 StainingHCS LipidTOX™ RedDilute 1:1000 in PBS. Add to live cells.
5 ImagingHigh-Content ImagerEx/Em: 580/600 nm.
6 AnalysisCytoplasmic GranularityQuantify spot intensity/cell area.
Protocol B: hERG Safety Assessment (Automated Patch Clamp)

Use this early in the hit-to-lead phase for piperidine derivatives.

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • External: Tyrode’s Solution (pH 7.4).

    • Internal: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Pre-pulse to -50 mV (leak subtraction).

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current ).

  • Data Output: Calculate % Inhibition of tail current relative to DMSO control.

  • Threshold: >50% inhibition at 10 µM indicates a significant safety liability.

Comparative Data: Scaffold Liabilities

The table below summarizes how the this compound fragment compares to known drugs with similar structural features regarding off-target risks.

Compound ClassKey Structural FeaturePrimary Off-Target RiskDetection Method
4-AEP-1-C (Topic) Basic 4-amino piperidineLysosomal TrappingLipidTOX / Vacuolization
Sograzepide analogs Piperidine carboxamidehERG BlockadePatch Clamp
Crizotinib (ALK) Piperidine ringVisual Disturbances (Retinal)In vivo ERG
Chloroquine Basic amine (CAD)PhospholipidosisElectron Microscopy

References

  • Hitchcock, S. A., et al. (2006). Structure–activity relationships of hERG channel blockers: The influence of basicity and lipophilicity.Journal of Medicinal Chemistry .

  • Nadanaciva, S., et al. (2011). A high content screening assay for phospholipidosis using HepG2 cells.Toxicology in Vitro .

  • Waring, M. J. (2010). Lipophilicity in drug discovery.Expert Opinion on Drug Discovery .

  • Daniel, W. A. (2003). Mechanisms of cellular transport of drugs involving basic nitrogen.Pharmacological Reports .

Need Further Assistance?

If these protocols do not resolve your experimental variability, please contact our Application Science team with your specific IC50 curves and cell line details . We can assist in designing a "Scaffold Hopping" strategy to retain potency while reducing the basicity of the 4-amino group.

Technical Support Center: 4-Aminopiperidine Reactions & Dimer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-aminopiperidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 4-aminopiperidine scaffold. As a bifunctional molecule, 4-aminopiperidine presents unique synthetic challenges, most notably the potential for dimer formation and other side reactions due to the presence of two distinct nucleophilic amine centers.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve high-yield, chemoselective functionalization of 4-aminopiperidine while minimizing the formation of unwanted dimeric and oligomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is "dimer formation" in the context of 4-aminopiperidine reactions, and why does it occur?

Answer:

Dimer formation refers to an intermolecular side reaction where two molecules of 4-aminopiperidine react with each other, leading to an unwanted dimeric byproduct. This occurs because 4-aminopiperidine possesses two nucleophilic sites: a primary amine (-NH₂) at the 4-position and a secondary amine (-NH-) within the piperidine ring.

The fundamental cause lies in the differential reactivity of these two amines. The exocyclic primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine. However, under many reaction conditions, both amines can exhibit reactivity towards electrophiles.

For instance, in an acylation reaction using an acyl chloride (R-COCl), if both amines are unprotected, one molecule of 4-aminopiperidine can act as a nucleophile (e.g., via its primary amine) and a second molecule can be acylated on its ring nitrogen. The resulting intermediate can then react further, leading to a mixture of products, including dimers and even oligomers.

Q2: I'm observing a significant amount of a high-molecular-weight impurity in my reaction. Could this be a dimer?

Answer:

It is highly probable. A common sign of dimerization or oligomerization is the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate (often with lower Rf values than the desired product) or peaks in your LC-MS data corresponding to approximately double the mass of your expected product.

These byproducts arise from a lack of chemoselectivity in the reaction. If your goal is to functionalize only one of the amine groups, but your reaction conditions allow for both to react, intermolecular reactions become a significant competing pathway. For example, in an amide coupling, one 4-aminopiperidine molecule's primary amine can couple with the activated carboxylic acid, while another molecule's ring nitrogen can do the same, leading to a complex product mixture.

Q3: What is the most effective strategy to prevent dimer formation?

Answer:

The most robust and widely accepted strategy is the use of protecting groups . By temporarily "masking" one of the two amine functionalities, you can direct the reaction to the desired site with high selectivity. The most common approach is to protect the endocyclic secondary amine, as the exocyclic primary amine is often the target for further diversification in medicinal chemistry.[1][2]

The tert-butyloxycarbonyl (Boc) group is the most frequently used protecting group for the piperidine nitrogen.[3][4] The resulting intermediate, 1-Boc-4-aminopiperidine , is commercially available and serves as an excellent starting material for selectively functionalizing the primary amine. The Boc group is stable under a wide range of reaction conditions used to modify the primary amine and can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

G unprotected unprotected protected protected

Q4: What are "orthogonal" protecting groups, and when would I need them for 4-aminopiperidine chemistry?

Answer:

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, non-interfering conditions.[5] This strategy is essential when you need to perform sequential, selective modifications on a molecule with multiple functional groups.

In the context of 4-aminopiperidine, you might encounter a situation where you need to first modify the primary amine, then deprotect and modify the secondary amine, all while other functional groups in your molecule remain protected.

For example, you could:

  • Start with 1-Boc-4-aminopiperidine .

  • Protect the primary amine with a group that is stable to acid but labile to other conditions, such as a Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base (like piperidine).

  • Remove the Boc group with acid (e.g., TFA) to reveal the secondary amine.

  • Functionalize the now-free secondary amine.

  • Remove the Fmoc group with a base to reveal the primary amine for a final modification.

This orthogonal approach provides precise control over the synthetic sequence, preventing the formation of undesired isomers and byproducts.

OrthogonalProtection

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Explanation
Multiple spots on TLC, including a high MW species Dimerization/Oligomerization 1. Use a Protected Starting Material: The most effective solution is to use 1-Boc-4-aminopiperidine instead of unprotected 4-aminopiperidine. This physically blocks the secondary amine from reacting.[1][2][3] 2. Control Stoichiometry: If using the unprotected form is unavoidable, use a large excess of the 4-aminopiperidine relative to the electrophile. This statistically favors the reaction of the electrophile with a single amine on different molecules rather than cross-linking. However, this will necessitate a challenging purification to remove the excess starting material.
Low yield of desired mono-adduct Competing reaction at the undesired amine 1. Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity. The activation energy for the reaction at the less reactive secondary amine may be higher, so cooling the reaction can favor the more kinetically favorable reaction at the primary amine. 2. Choice of Base: In acylation reactions, a bulky, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) is preferred over smaller bases like triethylamine (TEA). A bulky base is less likely to deprotonate the more sterically hindered secondary amine.
Formation of bis-adduct (reaction at both amines) Highly reactive electrophile and/or harsh conditions 1. Use a Less Reactive Electrophile: For acylations, consider using an acid anhydride or a coupling reagent (like HATU or EDC) with a carboxylic acid instead of a highly reactive acyl chloride. This provides a more controlled reaction. 2. Slow Addition: Add the electrophile slowly (dropwise) to a solution of the amine. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second reaction on the same molecule.

Experimental Protocols

The following protocols are provided as examples of how to achieve selective functionalization of 4-aminopiperidine, thereby avoiding dimer formation.

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol demonstrates the formation of an amide bond on the exocyclic primary amine using 1-Boc-4-aminopiperidine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-aminopiperidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • Addition of Electrophile: Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Selective Reductive Amination of the Primary Amine

This protocol is for forming a C-N bond at the primary amine via reductive amination.[6]

  • Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol, add the desired aldehyde or ketone (1.1 eq.).

  • Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. This reducing agent is selective for imines in the presence of aldehydes.[6]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the N-alkylated product.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. Organic Letters. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

Sources

Validation & Comparative

Comparative Structure-Activity Relationship Analysis of 4-amino-N-ethylpiperidine-1-carboxamide: A Guide for Navigating a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a diverse array of therapeutic agents. This guide provides a comprehensive structure-activity relationship (SAR) analysis of a specific derivative, 4-amino-N-ethylpiperidine-1-carboxamide , by drawing objective comparisons with structurally related compounds exhibiting a range of biological activities. We will dissect the key structural motifs within this chemical class, offering insights into how modifications to the piperidine ring, the 4-amino group, and the 1-carboxamide moiety can profoundly influence target engagement and pharmacological outcomes. This analysis is supported by experimental data from referenced studies on analogous compounds, providing a predictive framework for the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The 4-Aminopiperidine Core as a Versatile Pharmacophore

The piperidine ring is a prevalent heterocyclic motif found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of an amino group at the 4-position and a carboxamide at the 1-position, as seen in our topic compound, creates a structure with multiple points for diversification and hydrogen bonding, contributing to its broad applicability.

Derivatives of the 4-aminopiperidine and piperidine-4-carboxamide core have demonstrated a wide spectrum of biological activities, including:

  • Antifungal Activity: Inhibition of ergosterol biosynthesis[1].

  • Antiviral Activity: Efficacy against coronaviruses like SARS-CoV-2[2][3].

  • Central Nervous System (CNS) Activity: Modulation of opioid receptors[4][5][6], dopamine reuptake inhibition[7], and potential for treating neurological disorders[2][8].

  • Anticancer Properties: Ligands for the σ1 receptor have shown antiproliferative effects[9].

  • Enzyme Inhibition: Targeting enzymes such as carbonic anhydrase[10] and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[11].

This guide will explore the SAR of these diverse activities, providing a comparative context for understanding the potential of This compound .

Structural Dissection and Comparative SAR Analysis

To understand the potential biological profile of This compound , we will analyze it in three key components and compare it with known active analogs.

2.1. The N-ethyl-1-carboxamide Moiety: A Gateway to Diverse Interactions

The substituent at the 1-position of the piperidine ring is critical for defining the compound's primary pharmacological activity. In our target molecule, this is an N-ethyl-carboxamide.

  • Comparison with Opioid Receptor Modulators: Many potent µ-opioid receptor (MOR) agonists feature a 4-phenylpiperidine scaffold[4]. While our core is a 4-aminopiperidine, the nature of the N-substituent is paramount. For instance, loperamide and its analogs possess a more complex N-substituent that contributes to their high affinity for the MOR[4]. The simple N-ethyl group in our compound of interest is significantly smaller and less lipophilic.

  • Comparison with Carbonic Anhydrase Inhibitors: A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed that this larger, specific benzoyl moiety is essential for potent inhibition of human carbonic anhydrases[10]. The N-ethyl-carboxamide is unlikely to confer this activity.

  • Comparison with NAPE-PLD Inhibitors: In a series of pyrimidine-4-carboxamide inhibitors of NAPE-PLD, the carboxamide nitrogen was substituted with larger groups like cyclopropylmethyl[11]. This suggests that the N-ethyl group might be too small to effectively engage the binding site of this enzyme.

Insight: The N-ethyl-1-carboxamide is a relatively simple moiety. While it can participate in hydrogen bonding, it lacks the extended hydrophobic or specific electrostatic features often required for high-affinity interactions with many well-defined targets. This suggests that This compound may have modest or no activity at targets requiring large, complex N-substituents. However, its simplicity could be advantageous in optimizing for properties like solubility or in targeting proteins where a smaller substituent is preferred.

2.2. The 4-Amino Group: A Key Anchor and Point of Diversification

The free primary amine at the 4-position is a significant feature, capable of forming strong hydrogen bonds and salt bridges.

  • Comparison with Antifungal Agents: SAR studies of 4-aminopiperidine antifungals have shown that alkylation of this amino group with a long lipophilic chain, such as an n-dodecyl residue, is highly beneficial for activity against Candida and Aspergillus species[1]. The unsubstituted amino group in our target compound would likely result in poor antifungal activity based on this data.

  • Comparison with σ1 Receptor Ligands: In a series of 4-(2-aminoethyl)piperidine derivatives, the nature of the amino group was crucial for σ1 receptor affinity[9]. While our compound has a 4-amino group rather than a 4-aminoethyl, this highlights the importance of this region for interaction with the receptor.

Insight: The unsubstituted 4-amino group provides a strong basic center and hydrogen bond donor. This feature is often critical for anchoring a ligand into a binding pocket. Its presence suggests that potential targets for This compound will likely have an acidic residue (e.g., aspartate, glutamate) or a hydrogen bond acceptor in the binding site.

2.3. The Piperidine Ring: The Central Scaffold

The piperidine ring itself provides the three-dimensional structure that orients the 1- and 4-substituents. Modifications to the ring can have a profound impact on activity.

  • Conformational Restriction: In the development of NAPE-PLD inhibitors, replacing a flexible N-methylphenethylamine with a more rigid (S)-3-phenylpiperidine increased potency threefold[11]. This underscores the importance of a constrained conformation for optimal binding. The simple piperidine ring in our compound is conformationally flexible.

  • Introduction of Additional Functional Groups: Piperidine-3-carboxamide derivatives have been explored as cathepsin K inhibitors for osteoporosis[12]. The position of the carboxamide on the ring completely changes the therapeutic target.

Insight: The unsubstituted piperidine ring in This compound offers a standard, flexible scaffold. While this may not provide the pre-organized conformation that can enhance potency at some targets, it allows the molecule to adapt to various binding pocket shapes.

Comparative Data Summary

The following table summarizes the key SAR points from related compound classes and provides a predictive assessment for This compound .

Compound Class/Target Key Structural Features for High Activity Comparison with this compound Predicted Activity Reference
Antifungals (Ergosterol Biosynthesis) - Large, lipophilic N-substituent (e.g., benzyl, phenylethyl)- Long alkyl chain on 4-amino group (e.g., n-dodecyl)- Small N-ethyl group- Unsubstituted 4-amino groupLow[1]
Opioid Receptor Agonists (µ-opioid) - Often a 4-phenylpiperidine scaffold- Complex, bulky N-substituent- 4-aminopiperidine scaffold- Small N-ethyl groupLow[4][5]
Antivirals (SARS-CoV-2) SAR not fully elucidated, but 4-aminopiperidine core is active.Possesses the core 4-aminopiperidine scaffold.Possible, but requires experimental validation.[2][3]
Dopamine Reuptake Inhibitors SAR is diverse; some piperidine-4-carboxamides show activity.Possesses the piperidine-4-carboxamide core.Possible, but requires experimental validation.[7]
σ1 Receptor Ligands N-substituent is critical; N-methyl shows high affinity, while N-ethyl shows lower affinity.N-ethyl group on the carboxamide, not the piperidine nitrogen.Unlikely to have high affinity based on known σ1 ligand SAR.[9]

Experimental Protocols for Comparative Analysis

To empirically determine the biological profile of This compound and validate the predictions from this SAR analysis, a tiered screening approach is recommended.

4.1. Primary Target Screening: Receptor Binding Assays

The initial step is to screen the compound against a panel of receptors commonly targeted by the 4-aminopiperidine scaffold.

Protocol: Radioligand Binding Assay for Opioid Receptors (MOR, DOR, KOR)

  • Preparation of Membranes: Prepare cell membrane homogenates from CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR.

  • Incubation: Incubate cell membranes (20-40 µg protein) with the radioligand (0.5-2 nM) and varying concentrations of This compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in a total volume of 1 mL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

  • Termination: After incubation (e.g., 60 min at 25°C), terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

4.2. Functional Assays for Hit Validation

If binding is observed, functional assays are crucial to determine if the compound is an agonist, antagonist, or modulator.

Protocol: [³⁵S]GTPγS Binding Assay for GPCR Activation

  • Principle: This assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation: Incubate membranes with varying concentrations of the test compound, GDP (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.1 nM) in the assay buffer.

  • Termination and Measurement: After incubation, terminate the assay by filtration and measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC₅₀ and maximal effect (Eₘₐₓ).

4.3. Antiviral and Antibacterial Assays

Given the known activities of the scaffold, screening for antimicrobial properties is warranted.

Protocol: Antiviral Cytopathic Effect (CPE) Assay (e.g., for SARS-CoV-2)

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6) in 96-well plates.

  • Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of This compound .

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (e.g., 3-5 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the EC₅₀, the concentration at which the compound inhibits 50% of the viral CPE.

Visualizing the Experimental Workflow and SAR Logic

The following diagrams illustrate the key concepts discussed.

experimental_workflow cluster_screening Tier 1: Primary Screening cluster_validation Tier 2: Hit Validation cluster_optimization Tier 3: Lead Optimization binding_assay Radioligand Binding Assays (MOR, DOR, KOR, σ1, etc.) functional_assay Functional Assays ([³⁵S]GTPγS, Ca²⁺ Flux) binding_assay->functional_assay If Hit antimicrobial_assay Antiviral/Antibacterial Screening sar_optimization SAR-Guided Chemical Synthesis functional_assay->sar_optimization Confirmed Activity adme_tox ADME/Tox Profiling sar_optimization->adme_tox start 4-amino-N-ethyl- piperidine-1-carboxamide start->binding_assay start->antimicrobial_assay

Caption: Tiered experimental workflow for profiling the target compound.

SAR_Logic cluster_N1 Position 1 Modifications cluster_C4 Position 4 Modifications cluster_Ring Scaffold Modifications Core This compound N-ethyl-1-carboxamide 4-Amino Group Piperidine Scaffold N1_large N1_large Core:f1->N1_large Compare C4_alkyl C4_alkyl Core:f2->C4_alkyl Compare Ring_rigid Ring_rigid Core:f3->Ring_rigid Compare

Caption: SAR logic based on comparative analysis of key structural motifs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, SAR analysis of This compound by leveraging experimental data from structurally related analogs. Our comparative analysis suggests that while the target molecule is unlikely to be a potent modulator of targets requiring large, lipophilic substituents (such as certain opioid receptors or fungal enzymes), its core scaffold is a known pharmacophore for antiviral and CNS activities. The unsubstituted 4-amino group and the simple N-ethyl-1-carboxamide moiety present a unique profile that warrants empirical investigation.

The proposed experimental workflows provide a clear path for elucidating the biological activity of this compound. Any confirmed "hits" from this screening cascade would serve as a valuable starting point for a lead optimization campaign, where the principles of SAR outlined in this guide—such as modifying the N-substituent or alkylating the 4-amino group—can be applied to rationally design next-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Schadler, P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(16), 4997. [Link]

  • Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5488. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ACS Publications. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]

  • Molecules. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

  • ResearchGate. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. [Link]

  • Mach, R. H., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(11-12), 1900171. [Link]

  • Simon, D. N., et al. (2020). Topical Application of Loperamide/Oxymorphindole, Mu and Delta Opioid Receptor Agonists, Reduces Sensitization of C-fiber Nociceptors that Possess NaV1.8. Neuroscience, 449, 99-109. [Link]

  • Stanford University. (n.d.). Allosteric Modulators of the Mu-Opiod Receptor and Cannabinoid Receptor 1. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(13), 9131-9156. [Link]

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(1), 340-350. [Link]

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Benchmarking 4-amino-N-ethylpiperidine-1-carboxamide: A Comparative Guide for Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the investigational compound, 4-amino-N-ethylpiperidine-1-carboxamide, against established clinical candidates targeting the neurokinin-1 (NK1) receptor. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of expected outcomes.

Introduction: The Therapeutic Promise of NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a variety of physiological and pathophysiological processes.[1] This signaling pathway is critically involved in the transmission of pain signals, inflammatory responses, and the emetic reflex.[1][2] Consequently, antagonism of the NK1 receptor has emerged as a highly promising therapeutic strategy for a range of conditions, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5]

Several potent and selective NK1 receptor antagonists have successfully transitioned to clinical use, including aprepitant, rolapitant, and netupitant.[3][6][7] These agents have significantly improved the quality of life for cancer patients undergoing highly emetogenic chemotherapy.[8][9]

This guide is predicated on the hypothesis that This compound represents a novel scaffold for the development of a next-generation NK1 receptor antagonist. Its structural features suggest potential for favorable pharmacokinetic and pharmacodynamic properties. To rigorously assess this potential, a head-to-head comparison with current clinical candidates is essential.

The NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, initiates a downstream signaling cascade. This results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[10][11] This increase in cytosolic calcium is a hallmark of NK1 receptor activation and serves as a measurable endpoint in our in vitro functional assays.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ ER->Ca Releases

Caption: NK1 Receptor Signaling Cascade.

Comparative Analysis: this compound vs. Clinical Candidates

Our benchmarking strategy will focus on a direct comparison of our investigational compound with aprepitant, rolapitant, and netupitant across a series of industry-standard in vitro and in vivo assays.

Compound Class Key Features
This compound Investigational CompoundPutative NK1 Receptor Antagonist
Aprepitant NK1 Receptor AntagonistFirst-in-class approved for CINV[1][3]
Rolapitant NK1 Receptor AntagonistLong half-life, effective in delayed CINV[6]
Netupitant NK1 Receptor AntagonistHigh binding affinity, often co-formulated[7][12]

In Vitro Characterization: Establishing Potency and Selectivity

The initial phase of our investigation will focus on defining the in vitro pharmacological profile of this compound.

NK1 Receptor Binding Affinity

Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for its target receptor. This experiment will quantify the binding potency (Ki) of this compound to the human NK1 receptor and provide a direct comparison with our clinical benchmarks.

Experimental Protocol: NK1 Receptor Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize a stable cell line (e.g., CHO or HEK293) overexpressing the human NK1 receptor. Homogenize the cells and isolate the membrane fraction through centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

  • Radioligand: Use a high-affinity, commercially available radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a suitable non-peptide antagonist.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, aprepitant, rolapitant, netupitant).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[13][14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Expected Data Summary:

Compound Predicted Ki (nM) at hNK1 Receptor
This compoundTo be determined
Aprepitant0.1 - 1.0
Rolapitant0.5 - 2.0
Netupitant0.1 - 0.5
Functional Antagonism: Calcium Mobilization Assay

Rationale: While binding affinity is a crucial parameter, a functional assay is necessary to confirm that the compound is an antagonist and to quantify its potency in a cellular context. The calcium mobilization assay directly measures the downstream consequence of NK1 receptor activation.[10][11][15][16]

Calcium_Mobilization_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation & Data Acquisition A Seed hNK1-expressing cells in 96-well plates B Load cells with a calcium-sensitive fluorescent dye A->B C Add varying concentrations of antagonist (Test Compound or Clinical Candidate) B->C D Incubate C->D E Add a fixed concentration of Substance P (agonist) D->E F Measure fluorescence intensity over time E->F

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Culture: Plate hNK1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.[11]

  • Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Use a fluorescence imaging plate reader (FLIPR) to add a fixed concentration of Substance P (EC80) to all wells and simultaneously measure the change in fluorescence intensity over time.[16]

  • Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of the Substance P-induced calcium response against the antagonist concentration.

Expected Data Summary:

Compound Predicted IC50 (nM) in Calcium Mobilization Assay
This compoundTo be determined
Aprepitant0.5 - 5.0
Rolapitant1.0 - 10.0
Netupitant0.2 - 2.0

In Vivo Efficacy: Benchmarking in a Disease-Relevant Model

Demonstrating efficacy in a relevant animal model is a critical step in the preclinical evaluation of any new chemical entity.

Chemotherapy-Induced Emesis Model

Rationale: The ferret is a well-established and predictive model for studying CINV due to its ability to exhibit a vomiting reflex similar to humans. This model will allow for a direct comparison of the anti-emetic properties of this compound against the clinical candidates.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

  • Animal Acclimation: Acclimate male ferrets to the experimental conditions.

  • Compound Administration: Administer this compound or a clinical candidate (e.g., aprepitant) orally or via the appropriate clinical route at various doses.

  • Emetogen Challenge: After a suitable pre-treatment period, administer a highly emetogenic dose of cisplatin intravenously.[17]

  • Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

  • Data Analysis: Compare the anti-emetic efficacy of the test compounds by analyzing the reduction in the number of emetic episodes compared to a vehicle-treated control group.

Expected Data Summary:

Compound Predicted Efficacy in Ferret Emesis Model (at a comparable dose)
This compoundTo be determined
AprepitantSignificant reduction in cisplatin-induced emesis
RolapitantSignificant reduction in cisplatin-induced emesis
NetupitantSignificant reduction in cisplatin-induced emesis
Visceral Pain Model

Rationale: Given the role of Substance P and the NK1 receptor in pain transmission, evaluating the analgesic potential of this compound in a model of visceral pain is a valuable secondary assessment.[2][18][19]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Acclimation: Acclimate male mice to the experimental setting.

  • Compound Administration: Administer this compound or a positive control (e.g., a known analgesic) via an appropriate route.

  • Induction of Visceral Pain: After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response.

  • Observation: Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis: Determine the analgesic effect by comparing the number of writhes in the compound-treated groups to the vehicle-treated control group.

Expected Data Summary:

Compound Predicted Efficacy in Mouse Writhing Model
This compoundTo be determined
Positive Control (e.g., Morphine)Significant reduction in writhing

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound, this compound, against established clinical NK1 receptor antagonists. The proposed experiments are designed to provide a clear and objective comparison of the compound's potency, functional activity, and in vivo efficacy. The data generated from these studies will be critical in determining the therapeutic potential of this compound and guiding its future development.

References

  • Aprepitant: MedlinePlus Drug Information. (2023, October 15). Retrieved from [Link]

  • Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (n.d.). Retrieved from [Link]

  • Aprepitant - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide. (2023, August 27). Retrieved from [Link]

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  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). Retrieved from [Link]

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  • Aprepitant - StatPearls - NCBI Bookshelf. (2024, January 11). Retrieved from [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-amino-N-ethylpiperidine-1-carboxamide: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted piperidines are a common structural motif. This guide provides essential, in-depth safety and logistical information for handling 4-amino-N-ethylpiperidine-1-carboxamide, a compound of interest for scientific professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a Safety Data Sheet (SDS) for its hydrochloride salt provides critical preliminary hazard information. According to this documentation, the compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

However, as experienced scientists, we must look beyond the available data for a single salt form and consider the broader family of related compounds. Piperidine and its derivatives are known to exhibit a range of hazardous properties, including flammability, corrosivity, and acute toxicity through inhalation, ingestion, and dermal contact[2][3][4][5]. Therefore, a conservative approach that assumes a higher level of hazard is prudent to ensure the utmost safety of all laboratory personnel.

Inferred Potential Hazards:

  • Dermal and Eye Corrosivity: Many piperidine-based compounds can cause severe skin burns and eye damage[2][3][5].

  • Respiratory Toxicity: Inhalation of vapors or aerosols may lead to respiratory tract irritation and potentially more severe systemic effects[4][6].

  • Flammability: While not explicitly stated for this compound, related piperidines are often flammable liquids[2][4].

Given these potential risks, a robust personal protective equipment (PPE) plan is not just a recommendation—it is an operational necessity.

The Core of Protection: Selecting the Right PPE

The selection of PPE is a critical decision-making process that should be based on a thorough risk assessment of the specific procedures being undertaken. Below, we detail the essential PPE and the rationale for its use when handling this compound.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, and the potential for severe eye damage based on related compounds, appropriate eye and face protection is mandatory.

  • Standard Laboratory Use (Small Quantities): At a minimum, safety glasses with side shields are required. However, chemical splash goggles that provide a complete seal around the eyes are strongly recommended to protect against splashes and aerosols[7].

  • Procedures with Splash or Aerosol Risk: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles[8]. Contact lenses should be avoided when handling this chemical as they can trap and concentrate irritants[7].

Hand Protection: Preventing Dermal Exposure

The SDS for the hydrochloride salt clearly indicates that it causes skin irritation[1]. Furthermore, the potential for more severe dermal effects from piperidine derivatives necessitates careful selection of gloves.

  • Glove Material: Nitrile or neoprene gloves are generally recommended for handling substituted amines. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection against this specific chemical or a suitable surrogate.

  • Glove Thickness and Breakthrough Time: For prolonged contact or immersion, gloves with a greater thickness and a longer breakthrough time should be selected. For incidental contact, a standard disposable nitrile glove may suffice, but they should be changed immediately upon any sign of contamination.

  • Double Gloving: For procedures with a high risk of contamination or when handling concentrated forms of the compound, double gloving is a recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Body Protection: Shielding Against Contamination

Protective clothing is essential to prevent the contamination of personal clothing and skin.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is advised[7].

  • Full-Body Protection: In scenarios with a high risk of widespread contamination, such as a large-scale reaction or a significant spill, a disposable chemical-resistant suit may be necessary[9].

Respiratory Protection: A Precautionary Approach

The potential for respiratory irritation necessitates careful consideration of respiratory protection, especially in poorly ventilated areas or when the material may become airborne.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood[10][11]. All manipulations of this compound that could generate dust, mists, or vapors should be conducted in a fume hood.

  • Respirator Selection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The choice of respirator will depend on the specific conditions:

    • Dusts or Aerosols: A NIOSH-approved N95 or higher particulate respirator may be sufficient if the primary hazard is from solid particles.

    • Vapors: If the compound is volatile or heated, an air-purifying respirator (APR) with organic vapor cartridges is recommended[11].

    • A comprehensive respiratory protection program that includes fit testing and training is essential, in accordance with OSHA regulations (29 CFR 1910.134).

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE start Start: Handling This compound risk_assessment Assess Task: - Scale - Potential for Splash/Aerosol - Ventilation start->risk_assessment ppe_level_1 Low Risk: - Small quantity - In fume hood - No splash risk risk_assessment->ppe_level_1 Low ppe_level_2 Moderate Risk: - Larger quantity - Potential for splash - Heating risk_assessment->ppe_level_2 Moderate ppe_level_3 High Risk: - Large scale - High splash/aerosol risk - Spill response risk_assessment->ppe_level_3 High action_1 Standard PPE: - Safety glasses - Nitrile gloves - Lab coat ppe_level_1->action_1 action_2 Enhanced PPE: - Chemical goggles & face shield - Double nitrile gloves - Lab coat & chemical apron ppe_level_2->action_2 action_3 Maximum PPE: - Chemical goggles & face shield - Heavy-duty gloves - Chemical resistant suit - Respirator (as needed) ppe_level_3->action_3

Caption: PPE selection workflow for handling this compound.

Summary of Recommended Personal Protective Equipment

The following table provides a summary of the recommended PPE for different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Chemical splash gogglesSingle pair of nitrile glovesLab coatNot generally required if in a certified fume hood
Performing reactions and extractions Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronNot generally required if in a certified fume hood
Transferring large volumes outside of a fume hood (not recommended) Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronAir-purifying respirator with organic vapor cartridges
Cleaning up a small spill Chemical splash goggles and face shieldDouble pair of nitrile or heavy-duty glovesLab coat and chemical-resistant apronAir-purifying respirator with organic vapor cartridges
Emergency response to a large spill Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond the use of PPE during active manipulation. A comprehensive safety plan must also include procedures for the proper doffing (removal) of PPE and the disposal of contaminated materials.

Step-by-Step PPE Doffing Procedure

Improper removal of contaminated PPE can lead to exposure. The following sequence should be followed:

  • Gloves (Outer Pair if Double Gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Gown/Apron: Unfasten the gown or apron, allowing it to fall forward. Touching only the inside, fold it into a bundle.

  • Face Shield/Goggles: Remove from the back of the head by lifting the strap. Avoid touching the front surface.

  • Respirator: Remove from the back of the head.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated Materials

All disposable PPE and other materials contaminated with this compound should be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, disposable lab coats, bench paper, etc.) in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name.

  • Disposal: The sealed container should be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[12][13]. Do not dispose of contaminated materials in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][12].

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[6][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6][12].

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

By adhering to these comprehensive PPE protocols and operational plans, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. (n.d.). Aapptec. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • N-Ethylpiperidine | C7H15N | CID 13007 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • This compound | C8H17N3O - BuyersGuideChem. (n.d.). BuyersGuideChem. Retrieved February 3, 2026, from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved February 3, 2026, from [Link]

  • Substance Information - ECHA - European Union. (n.d.). European Chemicals Agency. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved February 3, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.